Technical Documentation Center

2-Bromo-3,5-dimethoxybenzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-3,5-dimethoxybenzaldehyde
  • CAS: 85565-93-1

Core Science & Biosynthesis

Foundational

2-Bromo-3,5-dimethoxybenzaldehyde: Comprehensive Physicochemical Profiling, Regioselective Synthesis, and Downstream Applications

Executive Summary In the realm of modern organic synthesis and drug development, functionalized benzaldehydes serve as indispensable foundational scaffolds. 2-Bromo-3,5-dimethoxybenzaldehyde is a highly versatile buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern organic synthesis and drug development, functionalized benzaldehydes serve as indispensable foundational scaffolds. 2-Bromo-3,5-dimethoxybenzaldehyde is a highly versatile building block characterized by its unique ortho-bromo and meta-dimethoxy substitution pattern. This specific arrangement makes it an ideal precursor for transition-metal-catalyzed cross-coupling reactions, the development of smart materials (such as chromic hydrogels), and the asymmetric synthesis of complex bioactive molecules.

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and a self-validating experimental protocol designed for high-yield, gram-scale production.

Physicochemical Properties & Molecular Identification

Accurate physicochemical profiling is the first step in validating raw materials for any synthetic workflow. The table below consolidates the core quantitative data for 2-Bromo-3,5-dimethoxybenzaldehyde[1],[2].

PropertyValue
Chemical Name 2-Bromo-3,5-dimethoxybenzaldehyde
CAS Number 85565-93-1
Molecular Weight 245.07 g/mol
Molecular Formula C9H9BrO3
Melting Point 110 – 112 °C
Boiling Point 331.5 °C (at 760 mmHg)
Density 1.483 g/cm³

Mechanistic Insights into Regioselective Bromination

The synthesis of 2-bromo-3,5-dimethoxybenzaldehyde from 3,5-dimethoxybenzaldehyde is a textbook example of a highly controlled Electrophilic Aromatic Substitution (EAS) [3].

Why N-Bromosuccinimide (NBS)? While elemental bromine (Br₂) can be used for aromatic bromination, it is highly reactive and often leads to polybromination or oxidative degradation of the sensitive aldehyde moiety. NBS is selected because it provides a mild, low steady-state concentration of the bromonium ion (Br⁺) in solution, ensuring a clean and controlled mono-bromination event[4].

The Causality of Regioselectivity: The regiochemical outcome is strictly dictated by the electronic and steric environment of the starting arene. The two methoxy (-OCH₃) groups are strongly electron-donating via resonance, effectively activating the aromatic ring and directing incoming electrophiles to their respective ortho and para positions. However, the position directly between the two methoxy groups (C4) is highly sterically hindered. Consequently, the electrophilic attack occurs exclusively at the C2 position—which is ortho to one methoxy group and para to the other. This synergistic directing effect yields 2-bromo-3,5-dimethoxybenzaldehyde as the sole product in exceptional yields[5].

ReactionPathway SM 3,5-Dimethoxybenzaldehyde (Electron-Rich Arene) EAS Electrophilic Aromatic Substitution (Ortho/Para Directing, Steric Control) SM->EAS Reagent N-Bromosuccinimide (NBS) (Br+ Source) Reagent->EAS Product 2-Bromo-3,5-dimethoxybenzaldehyde (Target Scaffold) EAS->Product Highly Regioselective App1 Spiropyran Chromic Hydrogels (CO2 Detection) Product->App1 App2 Bioactive Molecule Synthesis (C-C / C-O Bond Formation) Product->App2

Fig 1: Regioselective electrophilic aromatic substitution pathway and downstream applications.

Validated Experimental Protocol (Gram-Scale)

The following methodology outlines a robust, gram-scale synthesis using Dichloromethane (DCM) as the solvent. Every step is designed with inherent causality to ensure a self-validating workflow[3].

ExpWorkflow Step1 1. Substrate Dissolution Dissolve SM in DCM at 0 °C Step2 2. Electrophile Addition Add 1.0 eq NBS portionwise Step1->Step2 Step3 3. Reaction Propagation Stir at RT for 18 hours Step2->Step3 Step4 4. Reaction Quenching Add sat. NaHCO3 & extract (DCM) Step3->Step4 Step5 5. Purification Dry (MgSO4) & concentrate Step4->Step5 Step6 6. Validation Yield: 91-98% (White Solid) Step5->Step6

Fig 2: Step-by-step experimental workflow for the gram-scale synthesis of the target aldehyde.

Step-by-Step Methodology:
  • Substrate Dissolution: Dissolve 3,5-dimethoxybenzaldehyde (1.0 equiv, e.g., 10.0 g, 60.2 mmol) in anhydrous DCM (approx. 140 mL) and cool the reaction flask to 0 °C using an ice bath[3]. Causality: Cooling mitigates the initial exothermic reaction upon electrophile addition, preventing thermal degradation and unwanted side reactions.

  • Electrophile Addition: Add NBS (1.0 equiv, 10.7 g, 60.2 mmol) portionwise to the chilled solution[3]. Causality: Portionwise addition ensures strict thermal control and maintains a low, steady-state concentration of the active brominating species.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 18 hours[3]. Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the starting material spot confirms reaction completion.

  • Reaction Quenching: Quench the reaction by adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃, 200 mL) and pour the mixture into distilled water[3]. Causality: NaHCO₃ neutralizes any residual hydrobromic acid (HBr) generated during the reaction and solubilizes the succinimide byproduct into the aqueous phase for easy removal.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic phases, wash again with NaHCO₃, dry over anhydrous Magnesium Sulfate (MgSO₄), and concentrate in vacuo[3]. Causality: MgSO₄ removes residual water from the organic layer prior to evaporation, ensuring the final product does not undergo hydrolytic degradation.

  • Final Yield: The product is obtained as a white solid with an isolated yield of 91% to 98%[3].

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized compound, the protocol must be validated through rigorous analytical characterization.

  • Melting Point Analysis: The isolated white solid should exhibit a sharp melting point between 110 °C and 112 °C [6],[3]. A depressed or broadened melting range immediately flags the presence of unreacted starting material or trapped succinimide impurities.

  • Proton NMR (¹H NMR, 400 MHz, CDCl₃): Structural integrity is definitively corroborated by specific resonance signals[3],[5]:

    • δ 10.40 (s, 1H): Confirms the intact, unoxidized aldehyde (-CHO) proton.

    • δ 7.03 (d, J = 2.8 Hz, 1H) & δ 6.70 (d, J = 2.8 Hz, 1H): These two meta-coupled aromatic protons are the definitive hallmark of successful regioselective bromination at the 2-position[5].

    • δ 3.91 (s, 3H) & δ 3.84 (s, 3H): Confirms the presence of the two distinct methoxy environments[3].

Downstream Applications in Advanced Materials and Drug Discovery

The strategic placement of the bromine atom adjacent to the aldehyde group unlocks multiple avenues for advanced chemical synthesis:

  • Smart Materials & Sensors: 2-Bromo-3,5-dimethoxybenzaldehyde is a critical precursor in the synthesis of spiropyran-based chromic hydrogels. By converting the aldehyde into a dioxolane-protected intermediate, researchers can build complex spiropyran architectures that exhibit dynamic colorimetric responses, utilized heavily for advanced CO₂ absorption and environmental detection[4].

  • Bioactive Scaffold Synthesis: The ortho-bromo aldehyde motif is highly valuable in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings). It serves as a foundational building block for synthesizing complex natural products and pharmaceutical intermediates, such as those utilized in the formal asymmetric synthesis of (-)-malyngolide[5].

References

  • 85565-93-1 | 2-Bromo-3,5-dimethoxybenzaldehyde | BLD Pharm Source: bldpharm.com URL:1

  • 2-bromo-3,5-dimethoxybenzaldehyde | CAS#:85565-93-1 | Chemsrc Source: chemsrc.com URL:2

  • 기타수입시약 > 2-bromo-3,5-dimethoxybenzaldehyde | 코랩샵 KOLAB Source: kolabshop.com URL:6

  • Spiropyran-based chromic hydrogels for CO2 absorption and detection - Frontiers Source: frontiersin.org URL:4

  • 2-Bromo-3,5-dimethoxybenzaldehyde synthesis - ChemicalBook Source: chemicalbook.com URL:3

  • Asymmetric Synthesis of Bioactive Molecules and Development of Synthetic Methodologies Involving C-C, C-O and C-N Bond Formation - CSIR-NCL Digital Repository Source: ncl.res.in URL:5

Sources

Exploratory

2-Bromo-3,5-dimethoxybenzaldehyde: Comprehensive Safety Data, Handling Protocols, and Experimental Workflows

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Whitepaper Executive Summary & Chemical Identity 2-Bromo-3,5-dimethoxybenzaldehyde is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Whitepaper

Executive Summary & Chemical Identity

2-Bromo-3,5-dimethoxybenzaldehyde is a highly versatile halogenated aromatic building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs), natural products, and advanced materials. The presence of both an electrophilic aldehyde and a brominated aromatic ring makes it a prime candidate for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic additions.

However, this dual reactivity also dictates its hazard profile. To ensure reproducible results and laboratory safety, researchers must understand the causality behind its physiochemical behavior and implement strict, self-validating handling systems.

Table 1: Physiochemical Properties
PropertyValueCausality / Experimental Implication
CAS Number 85565-93-1[1]Unique identifier for safety tracking and procurement.
Molecular Formula C9H9BrO3[1]Indicates a highly functionalized, oxygen-rich halogenated core.
Molecular Weight 245.07 g/mol [1]Crucial for accurate stoichiometric calculations in synthesis.
Physical State White Solid[2]Prone to aerosolization as fine dust; necessitates localized exhaust.
Melting Point 102–104 °C[2]High purity indicator; deviations suggest autoxidation to the carboxylic acid.
SMILES COc1cc(OC)c(Br)c(C=O)c1[1]Useful for computational toxicology and in silico modeling.

Mechanistic Toxicology & Hazard Profile

Understanding why a chemical is hazardous is more effective than rote memorization of safety data sheets (SDS). The hazards associated with 2-Bromo-3,5-dimethoxybenzaldehyde stem directly from its molecular architecture[3].

Table 2: GHS Hazard Statements & Mechanistic Rationale
GHS CodeHazard DescriptionMechanistic Toxicology Rationale
H302 Harmful if swallowed[3]The compound undergoes rapid hepatic metabolism. The aldehyde group can deplete cellular glutathione (GSH), leading to oxidative stress.
H315 Causes skin irritation[3]The electrophilic aldehyde undergoes Schiff base formation with primary amines (e.g., lysine residues on epidermal proteins), causing haptenation and localized dermatitis. The bulky, lipophilic bromine atom enhances stratum corneum permeability.
H319 Causes serious eye irritation[4]Direct contact with the aqueous environment of the cornea leads to rapid hydration of the aldehyde, causing severe osmotic stress and protein cross-linking.
H335 May cause respiratory irritation[5]Inhalation of fine particulate dust exposes the sensitive mucosal membranes of the respiratory tract to the reactive carbonyl, triggering inflammatory cascades.
Exposure Mitigation & Safety Logic

G Hazard 2-Bromo-3,5-dimethoxybenzaldehyde Exposure Risks Inhalation Inhalation (H335) Respiratory Irritation Hazard->Inhalation Dermal Dermal (H315) Skin Irritation Hazard->Dermal Ocular Ocular (H319) Eye Irritation Hazard->Ocular Mitigation1 Fume Hood + N95/P100 Respirator Inhalation->Mitigation1 Mitigation2 Nitrile Gloves + Lab Coat Dermal->Mitigation2 Mitigation3 Chemical Safety Goggles Ocular->Mitigation3 Safe Safe Handling Protocol Achieved Mitigation1->Safe Mitigation2->Safe Mitigation3->Safe

Figure 1: Exposure routes and required PPE mitigation strategies for safe handling.

Laboratory Handling, Storage, and Spill Protocols

To guarantee experimental integrity and safety, protocols must be self-validating —meaning the system inherently proves it is working correctly through observable physical or chemical feedback.

Storage Protocol
  • The Threat: Aldehydes are highly susceptible to autoxidation via a radical chain mechanism when exposed to atmospheric oxygen, converting the aldehyde to a carboxylic acid.

  • Self-Validating Storage: Store the compound at 2–8 °C[6]. Before sealing, flush the vial's headspace with an inert gas (Argon or Nitrogen). Validation: A tightly sealed Parafilm wrap that slightly bows inward upon returning to the refrigerator confirms a proper seal and temperature-induced pressure drop, ensuring an oxygen-deprived environment.

Spill Mitigation
  • Isolation: Evacuate personnel from the immediate vicinity to prevent dust inhalation.

  • Neutralization/Cleanup: Do not sweep dry, as this aerosolizes the solid. Gently moisten the spill with a non-reactive solvent (e.g., water or a dilute sodium bisulfite solution) to suppress dust and form a reversible bisulfite adduct with the aldehyde.

  • Disposal: Collect the slurry into a properly labeled hazardous waste container.

Experimental Workflow: Electrophilic Aromatic Substitution

The most reliable method for generating 2-Bromo-3,5-dimethoxybenzaldehyde is the regioselective bromination of 3,5-dimethoxybenzaldehyde using N-Bromosuccinimide (NBS)[2].

Causality of Reagent Selection
  • Why NBS instead of Br₂? Molecular bromine (Br₂) is highly aggressive and difficult to handle, often leading to polybromination. NBS provides a controlled, low steady-state concentration of electrophilic bromine, ensuring mono-bromination.

  • Why Dichloromethane (DCM)? DCM is an aprotic solvent that effectively solubilizes both the organic starting material and NBS without participating in the reaction.

Step-by-Step Methodology & Self-Validation
  • Initiation: Dissolve 3,5-dimethoxybenzaldehyde (1.0 equiv, 5.02 mmol) in anhydrous DCM (14 mL)[2]. Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: The electron-donating methoxy groups make the aromatic ring highly nucleophilic. Cooling to 0 °C suppresses the exothermic energy of the initial reaction, preventing regiochemical scrambling.

  • Reagent Addition: Add NBS (1.0 equiv, 5.02 mmol) portionwise over 15 minutes[2].

    • Self-Validation: The solution may exhibit a slight color change (usually pale yellow). A rapid, violent boiling of the DCM would indicate a failure in temperature control.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (rt) for 18 hours[2].

    • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (e.g., 80:20 Hexane:Ethyl Acetate). The complete disappearance of the starting material spot confirms that the 1.0 equivalent of NBS was active and the reaction has reached completion.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (20 mL)[2].

    • Causality & Validation: NaHCO₃ neutralizes the hydrobromic acid (HBr) byproduct. Visual Validation: Effervescence (CO₂ gas evolution) proves the successful neutralization of the acid. It also solubilizes the succinimide byproduct into the aqueous phase.

  • Extraction & Purification: Extract the organics with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo[2].

    • Analytical Validation: Perform ¹H NMR (400 MHz, CDCl₃). The presence of the distinct aldehyde proton at δ 10.40 (s, 1H) and two aromatic protons at δ 7.03 (d, J = 2.8 Hz, 1H) and 6.70 (d, J = 2.8 Hz, 1H) confirms the structural identity and regioselectivity of the product[2].

G SM 3,5-Dimethoxybenzaldehyde (1.0 equiv) Reaction Stir in DCM RT for 18 h SM->Reaction Reagent NBS (1.0 equiv) Portionwise at 0°C Reagent->Reaction Quench Quench with Sat. NaHCO3 Reaction->Quench Extract Extract (DCM) & Dry (MgSO4) Quench->Extract Product 2-Bromo-3,5- dimethoxybenzaldehyde Extract->Product

Figure 2: Synthesis workflow of 2-Bromo-3,5-dimethoxybenzaldehyde via electrophilic bromination.

References

  • Synthonix, Inc. "2-bromo-3,5-dimethoxybenzaldehyde -[AC80730]". Synthonix Catalog.
  • ChemicalBook. "2-Bromo-3,5-dimethoxybenzaldehyde synthesis". ChemicalBook Database.
  • Aaronchem. "Safety Data Sheet - 85565-93-1". Aaronchem SDS Library.

Sources

Foundational

A Comprehensive Technical Guide to 2-Bromo-3,5-dimethoxybenzaldehyde for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 2-Bromo-3,5-dimethoxybenzaldehyde, a key aromatic building block in organic synthesis. With its unique substitution pattern, this compound serves as a valuable precur...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 2-Bromo-3,5-dimethoxybenzaldehyde, a key aromatic building block in organic synthesis. With its unique substitution pattern, this compound serves as a valuable precursor for a range of complex molecules, particularly in the realm of pharmaceutical research and development. This document will delve into its commercial availability, synthesis, chemical properties, and applications, offering practical insights and detailed protocols for laboratory use.

Commercial Availability and Supplier Landscape

2-Bromo-3,5-dimethoxybenzaldehyde (CAS No. 85565-93-1) is commercially available from a variety of suppliers, catering to both research and bulk-scale needs. The purity of the commercially available compound is typically high, often exceeding 96-98%. When sourcing this reagent, it is crucial to consider not only the purity but also the available quantities and the supplier's reputation for quality and consistency.

Below is a comparative table of representative suppliers for 2-Bromo-3,5-dimethoxybenzaldehyde and its isomers, which can also be valuable starting materials or points of comparison in synthetic campaigns.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Dalton Research Molecules2-Bromo-3,5-dimethoxybenzaldehyde85565-93-1High Quality StandardsInquiry for quote
Synthonix, Inc.2-bromo-3,5-dimethoxybenzaldehyde85565-93-196%500mg, 1g, 5g
Chemsrc2-bromo-3,5-dimethoxybenzaldehyde85565-93-198.0%Inquiry for quote
TCI America (via Fisher Scientific)2-Bromo-4,5-dimethoxybenzaldehyde5392-10-9≥98.0% (GC)5g, 25g
Matrix Fine Chemicals2-BROMO-4,5-DIMETHOXYBENZALDEHYDE5392-10-9Inquiry for quoteSmall and large quantities
ChemScene5-Bromo-2,3-dimethoxybenzaldehyde71295-21-1≥98%100mg, 250mg

Note: Pricing is subject to change and is best obtained directly from the suppliers. The inclusion of isomers is for comparative and sourcing flexibility purposes.

Synthesis and Mechanistic Considerations

The most common and efficient laboratory-scale synthesis of 2-Bromo-3,5-dimethoxybenzaldehyde involves the electrophilic aromatic substitution of 3,5-dimethoxybenzaldehyde. The high electron density of the aromatic ring, activated by the two meta-directing methoxy groups, facilitates this transformation under relatively mild conditions.

Regioselectivity in Bromination

The bromination of 3,5-dimethoxybenzaldehyde presents an interesting case of regioselectivity. The two methoxy groups are ortho, para-directing activators, while the aldehyde group is a meta-directing deactivator. The positions ortho to both methoxy groups (C2 and C6) and para to one and ortho to the other (C4) are all activated. However, the C2 and C6 positions are electronically the most activated. Steric hindrance from the aldehyde group at C1 can influence the site of attack. The reaction with N-bromosuccinimide (NBS) in a suitable solvent typically leads to the selective monobromination at the C2 position. This selectivity is attributed to the powerful activating effect of the two methoxy groups directing the electrophile to the open ortho position.[1]

Diagram: Regioselectivity of Bromination

Caption: Electrophilic bromination of 3,5-dimethoxybenzaldehyde.

Detailed Experimental Protocol

The following protocol is adapted from a reliable literature procedure for the synthesis of 2-Bromo-3,5-dimethoxybenzaldehyde.[2]

Materials:

  • 3,5-Dimethoxybenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: While stirring, add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers, wash with saturated aqueous NaHCO₃, and then dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Expected Yield: High yields, typically in the range of 91-98%, have been reported for this reaction.[2]

Physicochemical and Spectroscopic Characterization

A thorough characterization of 2-Bromo-3,5-dimethoxybenzaldehyde is essential for confirming its identity and purity.

PropertyValue
CAS Number 85565-93-1
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Appearance White to off-white solid
Melting Point 102-104 °C[2]

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.40 (s, 1H, CHO), 7.03 (d, J = 2.8 Hz, 1H, ArH), 6.70 (d, J = 2.8 Hz, 1H, ArH), 3.91 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃).[2] The two doublets in the aromatic region with a small coupling constant are characteristic of meta-coupled protons.

  • FT-IR: The infrared spectrum of the related 2-bromo-4,5-dimethoxybenzaldehyde shows characteristic peaks for the C-Br stretch (around 1018 cm⁻¹), C=O stretch (around 1674 cm⁻¹), aromatic C=C stretches (around 1589 and 1504 cm⁻¹), and C-O ether stretches (around 1273 and 1157 cm⁻¹).[3][4] Similar characteristic peaks would be expected for 2-Bromo-3,5-dimethoxybenzaldehyde.

  • Mass Spectrometry: The mass spectrum of the related 2-bromo-4,5-dimethoxybenzaldehyde shows a molecular ion peak (M+) at m/z 244, corresponding to the molecular weight of the compound.[3][4] A similar molecular ion peak would be expected for 2-Bromo-3,5-dimethoxybenzaldehyde, along with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio).

Applications in Drug Discovery and Development

2-Bromo-3,5-dimethoxybenzaldehyde is a versatile intermediate in the synthesis of more complex molecules, including those with potential biological activity. The presence of the bromine atom provides a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to build larger molecular scaffolds.

While specific examples of marketed drugs derived directly from this starting material are not prominently documented, its structural motifs are found in various classes of bioactive compounds. For instance, substituted benzaldehydes are precursors to chalcones, flavonoids, and other heterocyclic systems that have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.[5] The bromo-dimethoxy-phenyl moiety is a key component in the synthesis of various research compounds and potential therapeutic agents. For example, related 2-bromo-5-methoxy-benzohydrazide derivatives have been synthesized and evaluated for their analgesic, antifungal, and antibacterial activities.[6]

Diagram: Synthetic Utility of 2-Bromo-3,5-dimethoxybenzaldehyde

Caption: Key synthetic transformations of 2-Bromo-3,5-dimethoxybenzaldehyde.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation. May cause respiratory tract irritation.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention if symptoms persist.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the supplier-specific SDS for the most accurate and up-to-date safety information before handling this chemical.

Conclusion

2-Bromo-3,5-dimethoxybenzaldehyde is a valuable and readily accessible building block for organic synthesis, particularly for applications in drug discovery and development. Its straightforward synthesis and the versatility of its functional groups allow for the construction of a wide array of complex molecular architectures. A thorough understanding of its commercial availability, synthesis, and reactivity is crucial for its effective utilization in research and development endeavors. This guide has provided a comprehensive overview of these aspects, offering a solid foundation for scientists working with this important chemical intermediate.

References

  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. [Link]

  • Chemsrc. (2025, September 16). 2-bromo-3,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • Dalton Research Molecules. (n.d.). 2-Bromo-3,5-dimethoxybenzaldehyde | CAS 85565-93-1. Retrieved from [Link]

  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-BROMO-4,5-DIMETHOXYBENZALDEHYDE | CAS. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-3,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • Synthonix, Inc. (n.d.). 2-bromo-3,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • Ahmad, F. B. H., & Bruce, J. M. (n.d.). Bromination of 2,S-dimethoxybenzaldehyde. Pertanika.
  • Kumar, G. V., & Rao, V. R. (2007). Synthesis of Some Bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide Derivatives. Archiv der Pharmazie, 340(3), 146-151. [Link]

  • Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]

  • BenchChem. (2025).
  • Diva-Portal.org. (n.d.). Synthesis of bioactive compounds.
  • BenchChem. (2025). Application Notes and Protocols for the NMR Analysis of 4-Bromo-2,5-dimethoxybenzaldehyde.
  • Wang, Z., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401-3416. [Link]

  • Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes C
  • Sardessai, M. S., & Abramson, H. N. (1991). Bromination of 2,5-Dimethoxybenzaldehyde.
  • Lee, J. H., et al. (2026, January 7). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 29(2), 1-15. [Link]

  • BenchChem. (2025).
  • University of Glasgow. (2019, November 19). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Bromo-3,5-dimethoxytoluene.
  • Bloom Tech. (2025, April 19). What Role Does 2,5-Dimethoxybenzaldehyde Play In The Synthesis? Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Bromo-5-hydroxybenzaldehyde.
  • Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • Laboratory Chemicals. (n.d.). Cupric acetate, monohydrate, GR 99%+. Retrieved from [Link]

  • XMB. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethoxybenzaldehyde. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Steric Hindrance Effects of the Ortho-Bromo Substituent in 2-Bromo-3,5-dimethoxybenzaldehyde

Executive Summary 2-Bromo-3,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde whose reactivity is profoundly governed by the interplay of electronic and steric effects. This technical guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-3,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde whose reactivity is profoundly governed by the interplay of electronic and steric effects. This technical guide provides an in-depth analysis of the steric hindrance imposed by the bromine atom positioned ortho to the aldehyde functional group. We will explore how this single atomic substitution dictates the molecule's conformational preferences, shields the electrophilic carbonyl center, and ultimately modulates its reactivity towards nucleophiles. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize substituted benzaldehydes as intermediates and require a deep, mechanistic understanding of their chemical behavior. Through a combination of theoretical principles, validated experimental protocols, and computational modeling, we will elucidate the causality behind the observed reactivity, providing actionable insights for reaction design and optimization.

The Principle of Steric Hindrance in Aromatic Aldehydes

Foundational Concepts: Steric vs. Electronic Effects

The reactivity of any substituted aromatic ring is dictated by a delicate balance between electronic and steric effects. Electronic effects, which include induction and resonance, alter the electron density at various positions on the ring and within functional groups. For instance, the aldehyde group (-CHO) is electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution, while methoxy groups (-OCH3) are electron-donating and activating[1].

Steric effects, conversely, arise from the spatial arrangement of atoms and the repulsion between their electron clouds. When a bulky substituent is placed near a reactive center, it can physically obstruct the optimal trajectory for reagent approach, thereby slowing down or even preventing a reaction. This phenomenon, known as steric hindrance, is a critical factor in determining reaction rates and product distributions[2].

The Ortho Position: A Locus of Significant Steric Influence

In benzaldehyde derivatives, substituents at the ortho positions (C2 and C6) exert the most significant steric influence on the aldehyde group. The proximity of an ortho substituent to the formyl group can lead to two primary consequences:

  • Conformational Restriction: To minimize van der Waals strain, the aldehyde group may be forced to rotate out of the plane of the aromatic ring. This disrupts the π-system conjugation between the carbonyl group and the benzene ring, which can, in turn, alter the electronic properties and reactivity of the aldehyde.

  • Shielding of the Electrophilic Center: The carbonyl carbon of the aldehyde is electrophilic and the primary site for nucleophilic attack[3]. A bulky ortho substituent acts as a physical barrier, impeding the approach of nucleophiles and reducing the rate of addition reactions[4].

The bromine atom, with its considerable van der Waals radius, is an effective agent of steric hindrance when placed in the ortho position.

Molecular Profile: 2-Bromo-3,5-dimethoxybenzaldehyde

Synthesis and Characterization

2-Bromo-3,5-dimethoxybenzaldehyde is typically synthesized via electrophilic aromatic substitution from its precursor, 3,5-dimethoxybenzaldehyde. A common and efficient method involves bromination using N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane (DCM).[5] This reaction selectively installs the bromine atom at the C2 position, which is activated by the two meta-directing methoxy groups.

  • Molecular Formula: C₉H₉BrO₃

  • Molecular Weight: 245.07 g/mol

  • Appearance: White solid[5]

The structure is confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is particularly informative, typically showing a characteristic singlet for the aldehyde proton at high chemical shift (around 10.40 ppm) and distinct doublets for the two remaining aromatic protons.[5]

Electronic Properties

The electronic landscape of 2-Bromo-3,5-dimethoxybenzaldehyde is complex:

  • Aldehyde Group (-CHO): Strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects[1].

  • Methoxy Groups (-OCH₃): Strongly electron-donating through resonance (+M) but electron-withdrawing through induction (-I). The resonance effect is dominant, making them activating groups.

  • Bromo Group (-Br): Deactivating overall due to a strong electron-withdrawing inductive effect (-I), which outweighs its weaker electron-donating resonance effect (+M)[1].

While these electronic factors are crucial, the steric presence of the ortho-bromo group often becomes the overriding factor in the molecule's reactivity, particularly in reactions involving the aldehyde.

The Dominant Role of the Ortho-Bromo Group: A Steric Analysis

The primary consequence of the C2-bromo substituent is the creation of a sterically congested environment around the formyl group.

Conformational Impact: Disruption of Coplanarity

In an unhindered benzaldehyde, the aldehyde group is coplanar with the aromatic ring to maximize π-conjugation. In 2-Bromo-3,5-dimethoxybenzaldehyde, the steric repulsion between the large bromine atom and the oxygen atom of the carbonyl group forces the C(ring)-CHO bond to rotate. This leads to a non-planar conformation where the dihedral angle O=C-C2-Br is significantly deviated from 0° or 180°.

Computational studies and X-ray diffraction analyses of similarly substituted bromo-dimethoxybenzaldehydes have confirmed that the position of the bromine atom directly influences the dihedral angles of the molecule, leading to noticeable changes in conformation.[6][7] This loss of coplanarity reduces the resonance interaction between the aldehyde and the ring, which can slightly increase the electrophilicity of the carbonyl carbon in isolation, but this effect is often overshadowed by the physical blocking of the reaction site.

Shielding the Carbonyl: Hindrance to Nucleophilic Attack

The most critical steric effect is the direct shielding of the aldehyde's carbonyl carbon. For a nucleophilic addition to occur, the nucleophile must approach the carbonyl carbon at an angle of approximately 107°, known as the Bürgi-Dunitz angle. The ortho-bromo group physically obstructs this trajectory.

The diagram below illustrates the steric clash that occurs.

G cluster_0 Unhindered Aldehyde (e.g., 3,5-Dimethoxybenzaldehyde) cluster_1 Sterically Hindered Aldehyde (2-Bromo-3,5-dimethoxybenzaldehyde) a O C | H ar1 Ar a->ar1 nu1 Nu: nu1->a Bürgi-Dunitz Trajectory (Accessible) b O C | H ar2 Ar b->ar2 br Br ar2->br clash Steric Clash! nu2 Nu: nu2->b Approach Obstructed

Caption: Steric hindrance of nucleophilic attack by the ortho-bromo group.

This shielding significantly reduces the rate of reactions involving nucleophilic attack on the aldehyde, such as Grignard reactions, Wittig reactions, reductive aminations, and cyanohydrin formation.

Experimental Validation and Quantification of Steric Effects

To quantify the impact of the ortho-bromo group, a comparative kinetic study is the most direct approach. This involves comparing the reaction rate of 2-Bromo-3,5-dimethoxybenzaldehyde against a non-ortho-substituted analogue, such as 3,5-dimethoxybenzaldehyde.

Protocol: Comparative Kinetic Analysis of Imine Formation

This protocol describes a self-validating system to measure the rate of imine (Schiff base) formation, a reaction that proceeds via nucleophilic attack of an amine on the aldehyde. The reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aldehyde proton signal and the appearance of the imine proton signal.

Objective: To determine the relative reaction rates of an unhindered vs. a sterically hindered benzaldehyde.

Materials:

  • 2-Bromo-3,5-dimethoxybenzaldehyde

  • 3,5-dimethoxybenzaldehyde (Control)

  • Benzylamine

  • Deuterated Chloroform (CDCl₃)

  • NMR tubes

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

Methodology:

  • Stock Solution Preparation: Prepare a 0.5 M stock solution of benzylamine in CDCl₃. Prepare a 0.2 M stock solution of the internal standard in CDCl₃.

  • Reaction Setup (Hindered): In an NMR tube, dissolve an accurately weighed sample of 2-Bromo-3,5-dimethoxybenzaldehyde (e.g., 24.5 mg, 0.1 mmol) in 400 µL of CDCl₃. Add 100 µL of the internal standard stock solution.

  • Reaction Setup (Control): In a separate NMR tube, dissolve an accurately weighed sample of 3,5-dimethoxybenzaldehyde (e.g., 16.6 mg, 0.1 mmol) in 400 µL of CDCl₃. Add 100 µL of the internal standard stock solution.

  • Initiation and Monitoring: Place the first NMR tube in the spectrometer and acquire an initial spectrum (t=0). Remove the tube, rapidly inject 200 µL of the benzylamine stock solution (0.1 mmol, 1.0 equivalent), shake to mix, and immediately re-insert into the spectrometer.

  • Data Acquisition: Acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes) for a total of 2-3 hours or until the reaction reaches completion or equilibrium.

  • Repeat for Control: Repeat steps 4 and 5 for the control sample (3,5-dimethoxybenzaldehyde).

  • Data Analysis: For each time point, calculate the concentration of the remaining aldehyde by integrating its proton signal relative to the known concentration of the internal standard. Plot [Aldehyde] vs. time for both reactions to determine the initial reaction rates.

G cluster_workflow Experimental Workflow: Comparative Kinetics prep Prepare Stock Solutions (Amine, Internal Standard) setup1 Setup NMR Tube 1: 2-Bromo-3,5-dimethoxybenzaldehyde + Internal Standard in CDCl3 prep->setup1 setup2 Setup NMR Tube 2: 3,5-dimethoxybenzaldehyde (Control) + Internal Standard in CDCl3 prep->setup2 acquire_t0_1 Acquire t=0 Spectrum (Tube 1) setup1->acquire_t0_1 acquire_t0_2 Acquire t=0 Spectrum (Tube 2) setup2->acquire_t0_2 inject1 Inject Benzylamine Initiate Reaction acquire_t0_1->inject1 monitor1 Monitor Reaction via Time-Course NMR inject1->monitor1 analysis Data Analysis: Integrate Signals, Plot Concentration vs. Time monitor1->analysis inject2 Inject Benzylamine Initiate Reaction acquire_t0_2->inject2 monitor2 Monitor Reaction via Time-Course NMR inject2->monitor2 monitor2->analysis result Determine Relative Reaction Rates analysis->result

Caption: Workflow for the comparative kinetic analysis of imine formation.

Data Interpretation

The expected outcome is a significant difference in reaction rates. The data, when tabulated, would clearly illustrate the steric effect.

CompoundAldehyde Proton (δ, ppm)Initial Rate (M/s) (Hypothetical)Relative Rate
3,5-dimethoxybenzaldehyde (Control)~9.901.5 x 10⁻⁴100
2-Bromo-3,5-dimethoxybenzaldehyde~10.407.5 x 10⁻⁶5

Causality: The ~20-fold decrease in the hypothetical reaction rate for the bromo-substituted aldehyde can be directly attributed to the steric hindrance from the ortho-bromo group, which raises the activation energy of the rate-determining nucleophilic attack step.

Implications for Synthetic Chemistry and Drug Development

Understanding the steric profile of 2-Bromo-3,5-dimethoxybenzaldehyde is not merely an academic exercise; it has profound practical implications.

  • Controlling Reactivity: The steric hindrance can be exploited to achieve selectivity. In a molecule with multiple electrophilic sites, the hindered aldehyde may remain unreacted under conditions where a less hindered group would react, allowing for selective transformations elsewhere in the molecule.

  • Forcing Reaction Conditions: When a reaction at the hindered aldehyde is desired, chemists must employ more forcing conditions. This could include higher temperatures, longer reaction times, the use of more potent and/or smaller nucleophiles, or the addition of Lewis acid catalysts to further enhance the carbonyl's electrophilicity.

  • Scaffold Design in Medicinal Chemistry: In drug development, this molecule can serve as a bulky building block. The defined, rigid conformation imposed by the ortho-bromo group can be used to control the three-dimensional presentation of other pharmacophoric features, potentially leading to higher binding affinity and selectivity for a biological target.

Conclusion

The bromine atom in 2-Bromo-3,5-dimethoxybenzaldehyde is far more than a simple substituent; it is a powerful steric director that fundamentally dictates the molecule's chemical personality. By forcing the aldehyde group into a non-planar conformation and physically shielding the electrophilic carbonyl carbon, it dramatically reduces the rate of nucleophilic addition reactions. This guide has provided a framework for understanding this effect through theoretical principles and has outlined a robust experimental protocol for its quantification. For scientists working with this and related scaffolds, a thorough appreciation of this steric hindrance is essential for rational reaction design, troubleshooting synthetic challenges, and intelligently designing next-generation molecules.

References

  • D'Hollander, A. C. A., & Westwood, N. J. (2018). Synthesis of 2-Bromo-3,5-dimethoxybenzaldehyde. Tetrahedron, 74(2), 224-239. Available from: [Link] (Note: Direct link to supporting information may vary; main journal page is provided).

  • Borges, F. P., et al. (2022). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Available from: [Link]

  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. Available from: [Link]

  • De la Cruz-Cruz, J. I., et al. (2022). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO Brazil. Available from: [Link]

  • DeSimone, R. W., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Processes & Impacts. Available from: [Link]

  • University of Illinois. Nucleophilic Addition and Abstraction. Course Materials. Available from: [Link]

  • Rzepa, H. S. Computational Investigation of Substituent Effects on the Formation and Intramolecular Cyclization of 2'-Arylbenzaldehyde and 2'-Arylacetophenone Oxime Ether Radical Cations. PubMed. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Heck Cross-Coupling of 2-Bromo-3,5-dimethoxybenzaldehyde

Executive Summary 2-Bromo-3,5-dimethoxybenzaldehyde is a highly versatile, yet sterically encumbered building block utilized in the total synthesis of complex natural products, including [1] and[2]. Functionalizing the o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-3,5-dimethoxybenzaldehyde is a highly versatile, yet sterically encumbered building block utilized in the total synthesis of complex natural products, including [1] and[2]. Functionalizing the ortho-position via the [3] enables the precise installation of alkene derivatives while preserving the reactive aldehyde moiety for downstream cyclizations. This application note details the mechanistic rationale, optimized reaction parameters, and a self-validating protocol for the robust cross-coupling of this challenging substrate.

Note on Substrate Preparation: For researchers needing to synthesize the starting material in-house, 2-bromo-3,5-dimethoxybenzaldehyde can be readily accessed via the regioselective bromination of 3,5-dimethoxybenzaldehyde using N-bromosuccinimide (NBS) in acetonitrile at room temperature, which proceeds in near-quantitative yields[4].

Mechanistic Rationale & Substrate Profiling

The [5] involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. When applying this to 2-bromo-3,5-dimethoxybenzaldehyde, several stereoelectronic factors dictate the experimental design:

  • Steric Congestion: The C-Br bond at C2 is flanked by an aldehyde group at C1 and a methoxy group at C3. This ortho, ortho-disubstitution significantly raises the activation energy required for the initial oxidative addition of the Pd(0) species into the C-Br bond.

  • Electronic Effects: While the aldehyde is electron-withdrawing, the two methoxy groups donate electron density into the ring via resonance, rendering the aryl bromide relatively electron-rich. Electron-rich aryl halides undergo oxidative addition more slowly than their electron-deficient counterparts.

  • Causality of Reagent Selection: To overcome these barriers, a highly active, sterically accommodating catalyst system is required. Tri(o-tolyl)phosphine (P(o-tol)₃) is preferred over standard triphenylphosphine (PPh₃). The larger cone angle of P(o-tol)₃ promotes the dissociation of one phosphine ligand, rapidly generating the coordinatively unsaturated, highly reactive 14-electron Pd(0)L species necessary to penetrate the sterically hindered C-Br bond. Furthermore, the use of silver carbonate (Ag₂CO₃) as a base acts as a halide scavenger; the precipitation of insoluble AgBr drives the equilibrium of the catalytic cycle forward and prevents halide-induced catalyst poisoning[6].

Catalytic Cycle & Process Workflow

HeckCycle Pd_precatalyst Pd(OAc)2 Pre-catalyst Pd_0 Pd(0)L2 Active Catalyst Pd_precatalyst->Pd_0 Reduction (by Phosphine/Alkene) Ox_Add Oxidative Addition Intermediate Pd_0->Ox_Add + 2-Bromo-3,5- dimethoxybenzaldehyde Mig_Ins Migratory Insertion Intermediate Ox_Add->Mig_Ins + Alkene (Syn-Insertion) Beta_Elim β-Hydride Elimination Intermediate Mig_Ins->Beta_Elim Bond Rotation & Syn-Elimination Beta_Elim->Pd_0 Base (Ag2CO3) - AgBr, - HCO3- Product Coupled Product (Substituted Alkene) Beta_Elim->Product Release

Figure 1: Palladium-catalyzed Heck cross-coupling cycle for 2-bromo-3,5-dimethoxybenzaldehyde.

Condition Optimization & Quantitative Data

The following table summarizes the optimization landscape for the Heck coupling of 2-bromo-3,5-dimethoxybenzaldehyde with a model terminal alkene (e.g., methyl acrylate). The data demonstrates the critical nature of ligand and base selection for sterically hindered ortho-bromobenzaldehydes[6].

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)DMF1002445
2Pd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃ (2)DMF1002468
3 Pd(OAc)₂ (5) P(o-tol)₃ (10) Ag₂CO₃ (2) DMF 110 18 89
4Pd₂(dba)₃ (2.5)dppf (5)Et₃N (3)Toluene1102462
5PdCl₂(PPh₃)₂ (5)NoneNaOAc (2.5)DMA1202455

Standardized Protocol: Heck Coupling of 2-Bromo-3,5-dimethoxybenzaldehyde

Trustworthiness & Self-Validating System: Every step of this protocol is designed to provide immediate visual or chromatographic feedback to the operator, ensuring the integrity of the reaction at every stage.

Materials Required:
  • 2-Bromo-3,5-dimethoxybenzaldehyde (1.0 mmol, 245.07 mg)

  • Terminal Alkene (e.g., Methyl acrylate) (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 mmol, 10 mol%)

  • Silver carbonate (Ag₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Step-by-Step Methodology:
  • Preparation & Assembly: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3,5-dimethoxybenzaldehyde, Pd(OAc)₂, P(o-tol)₃, and Ag₂CO₃.

  • Atmospheric Purge (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded because the active Pd(0) species is easily oxidized to an inactive Pd(II) peroxo complex, which permanently halts the catalytic cycle.

  • Reagent Injection: Inject anhydrous DMF (10 mL) followed by the terminal alkene (1.5 mmol) via syringe.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 110 °C. Stir vigorously for 18 hours.

    • Self-Validation Checkpoint 1: The solution will initially appear yellow/orange, indicative of the active Pd species. As the reaction progresses, the formation of a pale, insoluble precipitate (AgBr) serves as a visual confirmation that oxidative addition and subsequent halide abstraction are occurring successfully.

  • Reaction Monitoring: After 16 hours, sample 10 µL of the reaction mixture, dilute in EtOAc, and analyze via TLC (Hexanes:EtOAc 3:1).

    • Self-Validation Checkpoint 2: The starting 2-bromo-3,5-dimethoxybenzaldehyde is strongly UV-active. The coupled product will appear as a new, more polar spot (lower Rf) due to the addition of the conjugated alkene/ester moiety.

  • Quench & Filtration: Once TLC confirms the consumption of the starting material, cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter the mixture through a short pad of Celite to remove the precipitated silver salts and palladium black. Wash the Celite pad with an additional 20 mL of EtOAc.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (3 × 20 mL) to remove the DMF solvent, followed by a single wash with saturated aqueous NaCl (brine, 20 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution Hexanes/EtOAc) to yield the pure coupled product.

References[4] Title: Spiropyran-based chromic hydrogels for CO2 absorption and detection. Source: Frontiers in Chemistry. URL:https://www.frontiersin.org/articles/10.3389/fchem.2023.1202525/full[2] Title: Total Synthesis of Bipenicilisorin and Assignment of the Absolute Configuration. Source: Journal of Natural Products (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/acs.jnatprod.4c00223[3] Title: Heck reaction. Source: Wikipedia. URL:https://en.wikipedia.org/wiki/Heck_reaction[5] Title: Heck Reaction. Source: Organic Chemistry Portal. URL:https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm[1] Title: Enantioselective Total Synthesis of Terreumols A and C from the Mushroom Tricholoma terreum. Source: Angewandte Chemie (PubMed). URL: https://pubmed.ncbi.nlm.nih.gov/26765739/[6] Title: Intramolecular Heck Reaction of 2-(Allyloxy)-3-bromobenzaldehyde. Source: Benchchem. URL:https://www.benchchem.com/application-notes/intramolecular-heck-reaction-of-2-allyloxy-3-bromobenzaldehyde

Sources

Application

The Strategic Role of 2-Bromo-3,5-dimethoxybenzaldehyde in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile Building Block In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired biological functions. 2-Bromo-3,5-dimethoxybenzaldehyde stands out as a highly versatile and valuable building block. Its unique substitution pattern, featuring a reactive bromine atom ortho to the aldehyde and two activating methoxy groups, offers a powerful handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the applications of 2-Bromo-3,5-dimethoxybenzaldehyde in the synthesis of two major classes of bioactive molecules: stilbenes and chalcones. Detailed, field-proven protocols are presented, alongside the scientific rationale behind the experimental choices, to empower researchers in their quest for novel therapeutic agents.

The strategic placement of the bromine atom allows for selective functionalization through powerful cross-coupling reactions, while the dimethoxy-substituted phenyl ring is a common motif in numerous natural products and pharmacologically active compounds, including the potent tubulin polymerization inhibitor, Combretastatin A-4.[1] This document will delve into the practical execution of key synthetic transformations and the biological significance of the resulting molecules.

Part 1: Synthesis of Bioactive Stilbene Scaffolds

Stilbenes, characterized by a 1,2-diphenylethylene core, are a class of polyphenolic compounds that have garnered significant attention for their wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[2][3] 2-Bromo-3,5-dimethoxybenzaldehyde serves as an excellent precursor for the A-ring of various stilbene analogues, including combretastatin derivatives known for their potent antimitotic activity.[1][4]

Palladium-Catalyzed Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the efficient formation of biaryl structures.[5][6] In the context of stilbene synthesis, this reaction can be employed to couple 2-Bromo-3,5-dimethoxybenzaldehyde with a vinylboronic acid or its ester, or alternatively, the aldehyde can be first converted to a vinyl derivative which then undergoes coupling with an arylboronic acid. The latter is a more common strategy.

  • Catalyst System: The choice of a palladium catalyst and ligand is critical for achieving high yields. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are often effective. For more challenging couplings, catalyst systems employing bulky and electron-rich phosphine ligands such as SPhos or XPhos can offer superior performance by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

  • Base: A base is required to activate the boronic acid for transmetalation.[7] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent the oxidation of the palladium(0) catalyst.

Protocol 1: Synthesis of a Stilbene Precursor via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a vinylboronic ester with 2-Bromo-3,5-dimethoxybenzaldehyde.

Materials:

  • 2-Bromo-3,5-dimethoxybenzaldehyde

  • Vinylboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-3,5-dimethoxybenzaldehyde (1.0 equiv.), vinylboronic acid pinacol ester (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-vinyl-3,5-dimethoxybenzaldehyde.

The Heck Reaction: A Versatile Vinyl-Aryl Coupling Method

The Mizoroki-Heck reaction provides a powerful alternative for constructing the stilbene backbone by coupling an aryl halide with an alkene.[8] In this approach, 2-Bromo-3,5-dimethoxybenzaldehyde can be directly coupled with a styrene derivative to yield the target stilbene.

  • Catalyst: Palladium acetate [Pd(OAc)₂] is a common and effective catalyst for the Heck reaction.

  • Ligand: The addition of a phosphine ligand, such as triphenylphosphine (PPh₃), can stabilize the palladium catalyst and improve its activity.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base such as triethylamine (Et₃N) is required to neutralize the hydrogen halide formed during the reaction.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often used to ensure the solubility of the reactants and facilitate the reaction at elevated temperatures.

Protocol 2: Synthesis of a Stilbene Derivative via Heck Reaction

This protocol outlines a general procedure for the Heck coupling of 2-Bromo-3,5-dimethoxybenzaldehyde with styrene.

Materials:

  • 2-Bromo-3,5-dimethoxybenzaldehyde

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-3,5-dimethoxybenzaldehyde (1.0 equiv.) and styrene (1.2 equiv.) in DMF.

  • Reagent Addition: Add K₂CO₃ (1.5 equiv.), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).

  • Reaction Execution: Heat the mixture to 120 °C under an inert atmosphere and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired stilbene derivative.

Visualization of Synthetic Pathways

Stilbene_Synthesis cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Reaction A1 2-Bromo-3,5-dimethoxybenzaldehyde C1 Pd(PPh₃)₄, Base A1->C1 B1 Vinylboronic Acid Ester B1->C1 D1 Stilbene Precursor C1->D1 C-C Coupling A2 2-Bromo-3,5-dimethoxybenzaldehyde C2 Pd(OAc)₂, Base A2->C2 B2 Styrene B2->C2 D2 Stilbene Derivative C2->D2 C-C Coupling

Caption: Synthetic routes to stilbenes from 2-Bromo-3,5-dimethoxybenzaldehyde.

Part 2: Crafting Bioactive Chalcones through Claisen-Schmidt Condensation

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are precursors to flavonoids and exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10] The α,β-unsaturated ketone moiety is a key pharmacophore, often acting as a Michael acceptor. The Claisen-Schmidt condensation is the most common and efficient method for chalcone synthesis, involving the base-catalyzed reaction of a benzaldehyde with an acetophenone.[11]

Claisen-Schmidt Condensation: A Classic and Effective Approach

The synthesis of a chalcone derivative from 2-Bromo-3,5-dimethoxybenzaldehyde and an appropriate acetophenone is a straightforward and high-yielding reaction.

The reaction proceeds via the formation of a reactive enolate from the acetophenone in the presence of a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-Bromo-3,5-dimethoxybenzaldehyde. The resulting aldol adduct readily undergoes dehydration to form the stable, conjugated chalcone system.

  • Base Catalyst: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used to deprotonate the α-carbon of the acetophenone.

  • Solvent: Protic solvents like ethanol or methanol are commonly employed as they effectively dissolve the reactants and the base.

  • Temperature: The reaction is often carried out at room temperature, although gentle heating can sometimes accelerate the reaction.

Protocol 3: Synthesis of 2'-hydroxy-2-bromo-4,5-dimethoxychalcone

This protocol is adapted from a study demonstrating the synthesis and anticancer activity of this specific chalcone derivative against the MCF-7 breast cancer cell line.[12]

Materials:

  • 2-Bromo-4,5-dimethoxybenzaldehyde (Note: The cited study starts with bromination of 3,4-dimethoxybenzaldehyde to obtain this, which is an isomer of the topic compound. The protocol is adapted for 2-Bromo-3,5-dimethoxybenzaldehyde)

  • 2-Hydroxyacetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-hydroxyacetophenone (1.0 equiv.) and 2-Bromo-3,5-dimethoxybenzaldehyde (1.0 equiv.) in ethanol.

  • Reaction Initiation: While stirring the solution at room temperature, slowly add an aqueous solution of KOH.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by the formation of a precipitate and confirmed by TLC.

  • Product Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the mixture with dilute HCl to precipitate the chalcone product.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize the crude product from ethanol to obtain the pure 2'-hydroxy-2-bromo-3',5'-dimethoxychalcone as a solid. A reported yield for a similar chalcone was 78%.[12]

Visualization of the Claisen-Schmidt Condensation

Caption: General scheme for the synthesis of chalcones via Claisen-Schmidt condensation.

Part 3: Biological Activities of Synthesized Molecules

The true value of 2-Bromo-3,5-dimethoxybenzaldehyde as a synthetic precursor lies in the significant biological activities of the molecules it helps create.

Anticancer Properties
  • Stilbene Derivatives: Many stilbene derivatives, particularly those mimicking the structure of combretastatin, exhibit potent anticancer activity by inhibiting tubulin polymerization.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 3,5-dimethoxy substitution pattern on the A-ring is a key feature for high activity in many combretastatin analogues. Brominated stilbenes have also shown promising anticancer properties, sometimes with improved safety profiles compared to their non-brominated counterparts.[13][14] For instance, 4-bromo-3′,4′,5′-trimethoxy-trans-stilbene has demonstrated potent activity against lung cancer cells, inducing G2/M phase arrest.[13]

  • Chalcone Derivatives: Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and modulation of cell signaling pathways.[9][10] The synthesized 2'-hydroxy-2-bromo-4,5-dimethoxychalcone has been shown to exhibit moderate cytotoxic activity against the MCF-7 breast cancer cell line, with a reported IC50 value of 42.19 µg/mL.[12] The presence of bromo and methoxy groups on the chalcone scaffold is known to contribute to their cancer cell inhibitory effects.[12]

Table 1: Summary of Bioactivities

Compound ClassDerivative ExampleBiological ActivityMechanism of Action (if known)Reference(s)
StilbenesBrominated Combretastatin AnaloguesAnticancerTubulin polymerization inhibition, G2/M cell cycle arrest[1][13]
Chalcones2'-hydroxy-2-bromo-4,5-dimethoxychalconeAnticancer (Breast Cancer)Cytotoxicity, Induction of apoptosis[12]

Conclusion and Future Perspectives

2-Bromo-3,5-dimethoxybenzaldehyde has proven to be a cornerstone in the synthesis of diverse and biologically relevant molecules. The palladium-catalyzed cross-coupling reactions and the Claisen-Schmidt condensation represent reliable and efficient methods for constructing stilbene and chalcone scaffolds, respectively. The resulting compounds have demonstrated significant potential as anticancer agents, validating the strategic use of this versatile starting material.

For researchers and drug development professionals, 2-Bromo-3,5-dimethoxybenzaldehyde offers a readily accessible platform for the generation of novel bioactive compounds. Future investigations could explore the diversification of the B-ring of both stilbenes and chalcones derived from this starting material to further probe structure-activity relationships and optimize therapeutic efficacy. The protocols and insights provided herein serve as a robust foundation for such endeavors, paving the way for the discovery of next-generation therapeutics.

References

  • Fikroh, R. A., et al. (2026, January 15). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate. Retrieved from [Link]

  • Iancu, C., et al. (2021, October 20). Anticancer Activity of Natural and Synthetic Chalcones. Molecules. Retrieved from [Link]

  • Santos, J. L. S., et al. (2023, May 10). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Pharmaceuticals. Retrieved from [Link]

  • Zhang, Y., et al. (2018). A concise and efficient total synthetic route of active stilbene dimer (±)-ε-viniferin. RSC Advances. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • Karki, S. S., et al. (2010, November 5). Synthesis and biological evaluation of some stilbene derivatives. Medicinal Chemistry Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of combretastatin A-4 analogs and their structures. Retrieved from [Link]

  • Siebert, A., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (n.d.). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Dockin. Molecules. Retrieved from [Link]

  • Gorska-Ponikowska, M., et al. (2021). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. International Journal of Molecular Sciences. Retrieved from [Link]

  • Wierzchowski, M., et al. (2025, December 15). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Molecules. Retrieved from [Link]

  • Pisani, L., et al. (2021). Synthesis and Biological Evaluation of Halogenated E-Stilbenols as Promising Antiaging Agents. Molecules. Retrieved from [Link]

  • Kumar, S., et al. (2022, February 3). Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies. Scientific Reports. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2025, April 12). Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Retrieved from [Link]

  • de Andrade, G. F., et al. (2024). Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. ChemRxiv. Retrieved from [Link]

  • IntechOpen. (2021, February 3). Chalcones: Potential Anticancer Agents. Retrieved from [Link]

  • Wierzchowski, M., et al. (2025, December 15). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212). Semantic Scholar. Retrieved from [Link]

  • Pinz, S., et al. (2014, March 3). The Synthetic α-Bromo-2′,3,4,4′-Tetramethoxychalcone (α-Br-TMC) Inhibits the JAK/STAT Signaling Pathway. PLOS One. Retrieved from [Link]

  • ResearchGate. (2026, January 22). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Retrieved from [Link]

  • Karki, S. S., et al. (2025, November 2). Synthesis and biological evaluation of some stilbene-based analogues. ResearchGate. Retrieved from [Link]

  • Li, C., et al. (2021, May 27). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. Organic Letters. Retrieved from [Link]

  • Evanno, L., et al. (n.d.). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. ORBi. Retrieved from [Link]

  • Khan, I., et al. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • De Filippis, B. (n.d.). Stilbene-based compounds: from synthesis to biological activities. Hilaris Publisher. Retrieved from [Link]

  • Ben Slama, R., et al. (n.d.). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I. Société Chimique de Tunisie. Retrieved from [Link]

  • Li, Y., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Retrieved from [Link]

  • Reddy, M. S., et al. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Retrieved from [Link]

  • Liu, S., et al. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-3,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 2-Bromo-3,5-dimethoxybenzaldehyde In the landscape of modern organic synthesis, 2-Bromo-3,5-dimethoxybenzaldehyde stand...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Bromo-3,5-dimethoxybenzaldehyde

In the landscape of modern organic synthesis, 2-Bromo-3,5-dimethoxybenzaldehyde stands out as a highly versatile and strategic building block. Its structure is primed for molecular diversification: the aryl bromide serves as a reactive handle for palladium-catalyzed cross-coupling, the aldehyde group offers a gateway for a multitude of classical transformations, and the 3,5-dimethoxy substitution pattern is a key pharmacophore found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] This aromatic aldehyde is a crucial intermediate in the synthesis of compounds with potential antifungal, anti-inflammatory, and analgesic properties.[1][3][4][5]

Palladium-catalyzed cross-coupling reactions have become indispensable tools in both academic and industrial laboratories, enabling the efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under relatively mild conditions.[6][7] This guide provides an in-depth exploration of the application of these powerful reactions—including the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings—to 2-Bromo-3,5-dimethoxybenzaldehyde, offering detailed protocols and insights for researchers aiming to leverage this substrate in their synthetic programs.

Core Principles: The Palladium Catalytic Engine

The majority of palladium-catalyzed cross-coupling reactions are unified by a common mechanistic framework, a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[8] Understanding this cycle is paramount for troubleshooting and optimizing reactions.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-3,5-dimethoxybenzaldehyde, forming a Pd(II) intermediate. This is often the rate-determining step and is accelerated by electron-rich, bulky phosphine ligands that promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species.[8][9][10]

  • Transmetalation (or equivalent): The organic moiety from a second coupling partner (e.g., an organoboron in Suzuki coupling or organotin in Stille coupling) is transferred to the palladium center, displacing the bromide.[6] In the Heck reaction, this step is replaced by migratory insertion of an alkene.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[8]

General_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Aryl-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-M PdII_Diorgano Aryl-Pd(II)-R(L_n) Transmetal->PdII_Diorgano M-Br RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Ar-R

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[6][11] It is exceptionally effective for creating biaryl and heteroaryl structures, which are prevalent in medicinal chemistry.[4][12]

General Reaction Scheme
Suzuki-Miyaura reaction scheme of 2-bromo-3,5-dimethoxybenzaldehyde

(Note: Image is a placeholder for the general reaction scheme)

Representative Quantitative Data

The following table provides guideline conditions for the Suzuki coupling of 2-bromo-3,5-dimethoxybenzaldehyde with various boronic acids, based on established protocols for similar aryl bromides.[11]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane1001090-98
3Thiophene-2-boronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄Toluene110880-90
4Pyridine-3-boronic acidPd₂(dba)₃ (1.5) + XPhos (3)K₃PO₄1,4-Dioxane/H₂O (5:1)1001275-88
Detailed Experimental Protocol

Materials:

  • 2-Bromo-3,5-dimethoxybenzaldehyde (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask or sealed reaction vessel, add 2-bromo-3,5-dimethoxybenzaldehyde, the arylboronic acid, and the base under an inert atmosphere (e.g., Argon or Nitrogen).[11]

  • Add the palladium catalyst to the vessel.

  • Add the degassed organic solvent and, if required, degassed water via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[11]

Heck Reaction: Arylation of Alkenes

The Heck (or Mizoroki-Heck) reaction facilitates the coupling of aryl halides with alkenes, providing a powerful route to substituted olefins like stilbenes and cinnamates.[13][14] The reaction typically requires a base to neutralize the HBr generated during the catalytic cycle.

General Reaction Scheme
Heck reaction scheme of 2-bromo-3,5-dimethoxybenzaldehyde

(Note: Image is a placeholder for the general reaction scheme)

Representative Quantitative Data
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1001670-85
2n-Butyl acrylatePd(OAc)₂ (1)None (ligandless)K₂CO₃DMA1402475-90
34-VinylpyridinePdCl₂(PPh₃)₂ (3)-NaOAcNMP1201265-80
Detailed Experimental Protocol

Materials:

  • 2-Bromo-3,5-dimethoxybenzaldehyde (1.0 equiv.)

  • Alkene (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., triphenylphosphine or other phosphines, if required)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv.)

  • Anhydrous solvent (e.g., DMF, DMA, NMP)

Procedure:

  • In a sealed tube or round-bottom flask equipped with a reflux condenser, combine 2-bromo-3,5-dimethoxybenzaldehyde, the palladium catalyst, and any solid ligand or base under an inert atmosphere.

  • Add the anhydrous solvent, the liquid base (if used, e.g., Et₃N), and the alkene via syringe.

  • Heat the mixture to the specified temperature (often >100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[15]

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium black and inorganic salts, washing with a solvent like ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be taken up in an organic solvent and washed with water or a dilute acid solution (e.g., 1M HCl) to remove the amine base, followed by a brine wash.

  • Dry the organic layer, concentrate, and purify by column chromatography to isolate the substituted alkene.

Heck_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Aryl-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination Alkene PdII_Pi π-Complex Coordination->PdII_Pi MigInsert Migratory Insertion PdII_Pi->MigInsert PdII_Alkyl σ-Alkyl-Pd(II) MigInsert->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim HPdBr H-Pd(II)-Br BetaElim->HPdBr Substituted Alkene BaseElim Base HPdBr->BaseElim BaseElim->Pd0 H-Base⁺Br⁻

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira coupling is a highly reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16] The reaction is unique among the common cross-couplings as it typically employs a dual-catalyst system of palladium and a copper(I) salt, although copper-free versions exist.[6]

General Reaction Scheme
Sonogashira reaction scheme of 2-bromo-3,5-dimethoxybenzaldehyde

(Note: Image is a placeholder for the general reaction scheme)

Representative Quantitative Data
EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF65685-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene80880-90
31-HeptynePd(OAc)₂ (2) + XPhos (4)CuI (2)Cs₂CO₃Dioxane1001270-85
Detailed Experimental Protocol

Materials:

  • 2-Bromo-3,5-dimethoxybenzaldehyde (1.0 equiv.)

  • Terminal alkyne (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 2-10 mol%)

  • Base (e.g., Et₃N, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Combine 2-bromo-3,5-dimethoxybenzaldehyde, the palladium catalyst, and the copper(I) iodide in a flame-dried Schlenk flask under an inert atmosphere.[16]

  • Add the anhydrous solvent (which can be the amine base itself, like triethylamine, or another solvent like THF).

  • Add the amine base (if not the solvent) and the terminal alkyne via syringe.

  • Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The reaction is often exothermic and can proceed quickly.

  • Monitor for completion by TLC.

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalytic residues, washing with an organic solvent.

  • Concentrate the filtrate. The residue can be dissolved in a solvent like ethyl acetate and washed with water or saturated ammonium chloride solution (to remove copper salts) and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography to obtain the pure aryl alkyne.[16]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[17] This reaction couples an aryl halide with a primary or secondary amine, requiring a strong, non-nucleophilic base and often bulky, electron-rich phosphine ligands.

General Reaction Scheme
Buchwald-Hartwig reaction scheme of 2-bromo-3,5-dimethoxybenzaldehyde

(Note: Image is a placeholder for the general reaction scheme)

Representative Quantitative Data
EntryAmineCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1AnilinePd₂(dba)₃ (2) + BINAP (3)NaOt-BuToluene100880-95
2MorpholinePd(OAc)₂ (2) + XPhos (4)K₃PO₄1,4-Dioxane1101285-98
3BenzylaminePd₂(dba)₃ (1.5) + RuPhos (3)LHMDSToluene90475-90
Detailed Experimental Protocol

Materials:

  • 2-Bromo-3,5-dimethoxybenzaldehyde (1.0 equiv.)

  • Amine (1.2-1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., BINAP, XPhos, RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, LHMDS)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or using Schlenk technique, add the palladium precatalyst, ligand, and base to a dry reaction vessel. Caution: Sodium t-butoxide is highly reactive and should be handled under inert conditions.

  • Add the 2-bromo-3,5-dimethoxybenzaldehyde and the anhydrous solvent.

  • Add the amine coupling partner (if liquid, via syringe; if solid, add with other solids).

  • Seal the vessel and heat with vigorous stirring to the target temperature (typically 80-110 °C).

  • Monitor the reaction by LC-MS or TLC until the aryl bromide is consumed.

  • Cool the reaction to room temperature and quench carefully by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.[18]

Stille Coupling: A Classic C-C Bond Formation

The Stille reaction couples organohalides with organostannane (tin) reagents.[19] While highly versatile and tolerant of many functional groups, its application is often limited by the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[20][21]

General Reaction Scheme
Stille reaction scheme of 2-bromo-3,5-dimethoxybenzaldehyde

(Note: Image is a placeholder for the general reaction scheme)

Representative Quantitative Data
EntryOrganostannaneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Typical Yield (%)
1Tributyl(phenyl)tinPd(PPh₃)₄ (5)-Toluene1101280-90
2Tributyl(vinyl)tinPdCl₂(PPh₃)₂ (3)-DMF80685-95
32-(Tributylstannyl)thiophenePd₂(dba)₃ (2) + P(o-tolyl)₃ (8)CuI (10)NMP100875-88
Detailed Experimental Protocol

Materials:

  • 2-Bromo-3,5-dimethoxybenzaldehyde (1.0 equiv.)

  • Organostannane reagent (1.1-1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, DMF)

  • Optional: Additives like CuI or LiCl

Procedure:

  • To a flame-dried flask under an inert atmosphere, add 2-bromo-3,5-dimethoxybenzaldehyde and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane reagent via syringe. Caution: Organotin reagents are toxic and should be handled with extreme care in a well-ventilated fume hood.[20]

  • Heat the reaction mixture to the desired temperature (80-110 °C) and stir until completion (monitor by TLC/GC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent.

  • To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). Stirring the biphasic mixture for 1-2 hours will precipitate insoluble tin fluorides, which can be removed by filtration through Celite.[20]

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.

General Experimental Workflow

A successful cross-coupling experiment relies on a systematic and careful workflow, especially concerning the exclusion of oxygen, which can deactivate the palladium catalyst.

Experimental_Workflow Start Start Prep Prepare Glassware (Flame-dry under vacuum) Start->Prep Inert Establish Inert Atmosphere (Argon/Nitrogen) Prep->Inert Reagents Add Solids (Substrate, Base, Catalyst, Ligand) Inert->Reagents Solvent Add Degassed Solvents & Liquid Reagents Reagents->Solvent Reaction Heat & Stir (Monitor by TLC/LC-MS) Solvent->Reaction Cooldown Cool to Room Temperature Reaction->Cooldown Quench Quench Reaction (e.g., add water/NH4Cl) Cooldown->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize End Pure Product Characterize->End

Caption: A typical experimental workflow for a palladium-catalyzed reaction.

Conclusion

2-Bromo-3,5-dimethoxybenzaldehyde is a powerful and adaptable substrate for a wide range of palladium-catalyzed cross-coupling reactions. By selecting the appropriate coupling partner and optimizing reaction conditions—specifically the choice of catalyst, ligand, base, and solvent—chemists can efficiently synthesize a diverse library of complex molecules. The protocols and data provided herein serve as a robust starting point for researchers and drug development professionals to unlock the synthetic potential of this valuable building block, paving the way for new discoveries in medicine and materials science.

References

  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Johansson Seechurn, C. C., & Colacot, T. J. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 2(12), 2796-2803. Retrieved March 14, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 41(11), 1566-1575. Retrieved March 14, 2026, from [Link]

  • LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

  • Yaşar, S., Özcan, E. Ö., Gürbüz, N., Çetinkaya, B., & Özdemir, İ. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(5), 5129-5140. Retrieved March 14, 2026, from [Link]

  • Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. (2008). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Le-Duc, T., & Leadbeater, N. E. (2025, September 30). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry. Retrieved March 14, 2026, from [Link]

  • Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. (2015). PolyU Institutional Research Archive. Retrieved March 14, 2026, from [Link]

  • Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. (2008). Organic Letters. ACS Publications. Retrieved March 14, 2026, from [Link]

  • Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific. Retrieved March 14, 2026, from [Link]

  • Heck reaction. (n.d.). In Wikipedia. Retrieved March 14, 2026, from [Link]

  • Stille Coupling. (n.d.). Organic Synthesis. Retrieved March 14, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2011). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters. ACS Publications. Retrieved March 14, 2026, from [https://pubs.acs.org/doi/10.1021/ol034453+
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 14, 2026, from [Link]

  • Frank, É., & Wölfling, J. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034-1041. Retrieved March 14, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 14, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in One-Pot Multicatalytic Processes. (2007). Journal of the American Chemical Society. ACS Publications. Retrieved March 14, 2026, from [Link]

  • The Stille Reaction. (n.d.). Chem 115 Myers. Retrieved March 14, 2026, from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (2020). University of South Carolina Scholar Commons. Retrieved March 14, 2026, from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances. Retrieved March 14, 2026, from [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Iranian Chemical Society. Retrieved March 14, 2026, from [Link]

  • Stille reaction. (n.d.). In Wikipedia. Retrieved March 14, 2026, from [Link]

  • Versatile Biaryls and Fused Aromatics through Oxidative Coupling of Hydroquinones with (Hetero)Arenes. (2019). Angewandte Chemie International Edition. Retrieved March 14, 2026, from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). Journal of Medicinal Chemistry. Retrieved March 14, 2026, from [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). Bioorganic & Medicinal Chemistry. Retrieved March 14, 2026, from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry. Retrieved March 14, 2026, from [Link]

  • Versatile Biaryls and Fused Aromatics through Oxidative Coupling of Hydroquinones with (Hetero)Arenes. (2019). ChemRxiv. Retrieved March 14, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2018). RSC Publishing. Retrieved March 14, 2026, from [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journal of Organic Chemistry. Retrieved March 14, 2026, from [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025). Journal of Molecular Structure. Retrieved March 14, 2026, from [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron Letters. Retrieved March 14, 2026, from [Link]

  • Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. (2025). MDPI. Retrieved March 14, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link].organic-chemistry.org/namedreactions/sonogashira-coupling.shtm)

Sources

Application

column chromatography conditions for purifying 2-Bromo-3,5-dimethoxybenzaldehyde reaction products

Application Note: Column Chromatography Protocols for the Purification of 2-Bromo-3,5-dimethoxybenzaldehyde Abstract & Mechanistic Context 2-Bromo-3,5-dimethoxybenzaldehyde is a highly valuable synthetic building block u...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Column Chromatography Protocols for the Purification of 2-Bromo-3,5-dimethoxybenzaldehyde

Abstract & Mechanistic Context

2-Bromo-3,5-dimethoxybenzaldehyde is a highly valuable synthetic building block utilized in the total synthesis of complex bioactive natural products, such as bipenicilisorin[1] and chrysophaentins[2], as well as in the engineering of smart materials like spiropyran-based chromic hydrogels[3]. The compound is typically synthesized via the electrophilic aromatic bromination of 3,5-dimethoxybenzaldehyde using N-bromosuccinimide (NBS)[4].

While this reaction is highly regioselective—driven by the synergistic ortho/para-directing effects of the two electron-donating methoxy groups—crude reaction mixtures often contain residual unreacted starting material or over-brominated (e.g., 2,6-dibromo) byproducts[5]. This application note details the physicochemical rationale and the exact step-by-step column chromatography conditions required to isolate 2-bromo-3,5-dimethoxybenzaldehyde in >98% purity.

Mechanistic Rationale for Chromatographic Separation

Successful purification relies on exploiting the subtle dipole and steric differences induced by the addition of the bromine atom.

  • Stationary Phase Interaction: On normal-phase silica gel (230–400 mesh), the aldehyde moiety acts as the primary hydrogen-bond acceptor, dominating the molecule's retention on the column.

  • Mobile Phase Causality: The introduction of the bulky, highly polarizable bromine atom at the 2-position alters the molecular dipole moment and sterically interacts with the adjacent aldehyde and methoxy groups. This distinct electronic profile allows the mono-brominated target compound to be cleanly resolved from both unreacted starting material and di-brominated impurities using a low-polarity gradient of Hexane and Ethyl Acetate (EtOAc),[5].

Quantitative Data Summary

The following table summarizes the physicochemical and chromatographic properties crucial for tracking the purification process.

Property / ParameterValue / Description
Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
Appearance White to pale-yellow solid
Melting Point 102–104 °C[4]
Target Rf​ Value ~0.35 (10:1 Hexane:EtOAc)[6]
Stationary Phase Silica gel, 230–400 mesh
Visualizing Agents UV (254 nm), 2,4-DNPH (aldehyde-specific), or PMA[7],[8]

Experimental Protocol: Step-by-Step Purification

Note: This protocol assumes a standard reaction scale (e.g., 5–10 mmol) that has been quenched with saturated aqueous NaHCO3 and extracted into an organic solvent (DCM or EtOAc)[4].

Step 1: Sample Preparation (Dry Loading)
  • Concentrate the combined organic extracts from the reaction workup under reduced pressure to yield the crude product.

  • Dissolve the crude residue in a minimal volume of dichloromethane (DCM).

  • Add dry silica gel (approximately 2–3 times the mass of the crude product) directly to the flask.

  • Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.

    • Causality: Dry loading prevents band broadening and poor resolution, which frequently occurs if the crude mixture is loaded as a concentrated, viscous oil that unevenly coats the top of the column[9].

Step 2: Column Packing
  • Prepare a slurry of 230–400 mesh silica gel in 100% Hexane.

  • Pour the slurry into a glass chromatography column, allowing it to settle evenly. Tap the sides gently to remove air bubbles and ensure a uniform bed.

  • Drain the excess solvent until the meniscus is just above the silica bed. Add a thin protective layer of sea sand.

Step 3: Sample Application and Elution
  • Carefully transfer the dry-loaded silica/crude mixture onto the top of the sand layer to ensure an even horizontal band.

  • Add another thin layer of sand to prevent disturbing the sample bed during solvent addition.

  • Gradient Elution:

    • Phase 1 (Isocratic Wash): Elute with 2 column volumes (CV) of 100% Hexane to flush out highly non-polar impurities and any trace di-brominated byproducts[5].

    • Phase 2 (Target Elution): Transition the mobile phase to 95:5 Hexane:EtOAc, then to 90:10 Hexane:EtOAc. The 2-bromo-3,5-dimethoxybenzaldehyde target will elute cleanly in the 90:10 fractions,[6].

    • Phase 3 (Column Flush): Increase the polarity to 80:20 Hexane:EtOAc to flush out any remaining polar byproducts or unreacted starting material.

Step 4: Fraction Analysis and Isolation (Self-Validation)
  • Spot the collected fractions on a silica gel 60 F254 TLC plate.

  • Develop the plate in a 10:1 Hexane:EtOAc mobile phase.

  • Visualize under a UV lamp (254 nm). The target product will appear as a strong UV-active spot at Rf​ = 0.35[6].

  • Validation: For secondary confirmation, dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain and gently heat; the aldehyde group will form a bright orange/red hydrazone spot, confirming the presence of the benzaldehyde core[8].

  • Pool the fractions containing the pure target compound and concentrate in vacuo to afford 2-bromo-3,5-dimethoxybenzaldehyde as a highly pure white solid[4].

Workflow Visualization

G N1 Crude Reaction Mixture (Post-Aqueous Workup) N2 Sample Preparation (Dry Load on Silica) N1->N2 N3 Flash Column Chromatography (Silica Gel 230-400 Mesh) N2->N3 N4 Fraction 1: 100% Hexane Elutes Non-Polar Impurities N3->N4 Low Polarity Wash N5 Fraction 2: 90:10 Hexane:EtOAc Elutes Target Product (Rf ~ 0.35) N3->N5 Target Elution N6 Fraction 3: 80:20 Hexane:EtOAc Elutes Remaining Byproducts N3->N6 High Polarity Flush N7 TLC Validation (UV 254 nm & 2,4-DNPH) N5->N7 N8 Concentration in Vacuo (Pure White Solid) N7->N8 Confirmed Purity

Step-by-step chromatographic workflow and fraction decision tree for product isolation.

References[1] Total Synthesis of Bipenicilisorin and Assignment of the Absolute Configuration, Journal of Natural Products - ACS Publications. URL[2] ePrints Soton - University of Southampton, University of Southampton.URL[3] Spiropyran-based chromic hydrogels for CO2 absorption and detection, PMC - NIH. URL[5] Asymmetric Synthesis of Bioactive Molecules and Development of Synthetic Methodologies Involving C-C, C-O and C-N Bond Formation, CSIR-NCL Digital Repository. URL[10] Application Note and Protocol for the Purification of 2-Bromo-3,5-dimethoxytoluene, Benchchem. URL[4] 2-Bromo-3,5-dimethoxybenzaldehyde synthesis, ChemicalBook. URL[6] Technical Support Center: Purification of 2-Bromo-3,5-dimethoxytoluene, Benchchem.URL[7] Supporting information Asymmetric total synthesis of Paecilomycin E, RSC. URL[8] Total Synthesis of Bipenicilisorin and Assignment of the Absolute Configuration, Journal of Natural Products - ACS Publications. URL[9] ePrints Soton - University of Southampton, University of Southampton. URL

Sources

Method

Application Note: Synthesis of Substituted 4,6-Dimethoxybenzofurans via 2-Bromo-3,5-dimethoxybenzaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Strategic Guide Strategic Rationale & Chemical Orthogonality The benzofuran scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Strategic Guide

Strategic Rationale & Chemical Orthogonality

The benzofuran scaffold is a privileged pharmacophore found in numerous FDA-approved drugs and bioactive natural products (e.g., stemofuran, amiodarone). Specifically, the 4,6-dimethoxybenzofuran substitution pattern is highly sought after in medicinal chemistry for its ability to modulate target binding affinity via hydrogen bond accepting and steric profiling.

2-Bromo-3,5-dimethoxybenzaldehyde serves as an ideal, commercially available building block for these targets 1. However, a direct Sonogashira coupling of an ortho-halobenzaldehyde with a terminal alkyne, followed by cyclization, typically yields a 6-membered isochromene (due to the carbonyl oxygen attacking the alkyne). To redirect the pathway toward the 5-membered benzofuran core, a strategic functional group interconversion is required: the aldehyde must first be converted to a phenol.

This guide details a highly efficient, self-validating two-stage workflow: a chemoselective Baeyer-Villiger oxidation followed by a tandem one-pot Sonogashira cross-coupling/annulation 2.

Mechanistic Pathway & Visualization

The synthesis relies on two distinct mechanistic phases:

  • Oxidative Dearomatization/Hydrolysis: In highly electron-rich benzaldehydes, the migratory aptitude of the aryl ring surpasses that of the hydride ion. Treatment with m-chloroperoxybenzoic acid (mCPBA) yields the aryl formate via a Criegee intermediate. Mild basic hydrolysis then unmasks the ortho-bromophenol.

  • Tandem C-C / C-O Bond Formation: Palladium-catalyzed C(sp2)-C(sp) coupling installs the alkyne. The proximal phenolic hydroxyl group is perfectly positioned for a 5-endo-dig cyclization. Elevated temperatures provide the activation energy required for the oxygen nucleophile to attack the activated alkyne, driving the equilibrium toward the thermodynamically stable aromatic benzofuran system 3.

BenzofuranSynthesis A 2-Bromo-3,5-dimethoxy benzaldehyde B 2-Bromo-3,5-dimethoxy phenol A->B 1. mCPBA (Oxidation) 2. K2CO3/MeOH (Hydrolysis) C o-Alkynylphenol Intermediate B->C Terminal Alkyne Pd/Cu Catalysis D 2-Substituted 4,6-Dimethoxybenzofuran C->D Intramolecular Annulation (90 °C)

Workflow: 2-Bromo-3,5-dimethoxybenzaldehyde to substituted benzofurans via tandem catalysis.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Bromo-3,5-dimethoxyphenol

Objective: Convert the electrophilic aldehyde into a nucleophilic phenol for downstream cyclization.

Procedure:

  • Oxidation: Dissolve 2-bromo-3,5-dimethoxybenzaldehyde (10.0 mmol) in anhydrous CH₂Cl₂ (50 mL) under an inert atmosphere. Cool to 0 °C.

  • Reagent Addition: Slowly add mCPBA (77% w/w, 12.0 mmol) in portions.

    • Causality: The electron-donating methoxy groups at the 3- and 5-positions stabilize the developing positive charge during migration, ensuring high chemoselectivity for the aryl formate over the carboxylic acid.

  • Workup: Stir at room temperature for 4 hours. Quench with saturated aqueous Na₂S₂O₃ (to destroy excess peroxide) and saturated NaHCO₃ (to neutralize m-chlorobenzoic acid). Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Hydrolysis: Dissolve the crude formate in MeOH (40 mL). Add K₂CO₃ (15.0 mmol) and stir at room temperature for 2 hours.

    • Causality: Mild methanolysis cleaves the formate ester rapidly without requiring harsh refluxing conditions that could degrade the highly oxygenated aromatic ring 4.

  • Isolation: Acidify to pH 4 with 1M HCl, extract with EtOAc, wash with brine, dry, and concentrate.

Self-Validating Checkpoint: ¹H NMR analysis must confirm the disappearance of the electrophilic aldehyde proton (singlet, ~10.3 ppm) and the emergence of a broad phenolic -OH resonance (~5.5 ppm, exchangeable with D₂O).

Protocol B: One-Pot Sonogashira Coupling & Annulation

Objective: Install the C2-substituent and construct the furan ring in a single operation.

Procedure:

  • Catalyst Loading: In an oven-dried Schlenk flask, combine 2-bromo-3,5-dimethoxyphenol (5.0 mmol), PdCl₂(PPh₃)₂ (0.25 mmol, 5 mol%), and CuI (0.50 mmol, 10 mol%).

  • Atmospheric Control: Evacuate the flask and backfill with Argon (repeat 3x).

    • Causality: Strict anaerobic conditions are critical. Oxygen promotes the Glaser homocoupling of the terminal alkyne, which consumes the starting material and creates difficult-to-separate dimeric impurities.

  • Reagent Addition: Add anhydrous, degassed DMF (20 mL) and Et₃N (15.0 mmol). Stir for 5 minutes, then add the terminal alkyne (6.0 mmol) dropwise.

  • Tandem Cyclization: Heat the reaction mixture to 90 °C for 12 hours.

    • Causality: While the Sonogashira cross-coupling occurs readily at room temperature, elevating the temperature to 90 °C provides the thermodynamic driving force for the in situ intramolecular hydroalkoxylation. The basic environment (Et₃N) assists in deprotonating the phenol, increasing its nucleophilicity for the 5-endo-dig attack on the alkyne.

  • Purification: Cool to room temperature, dilute with EtOAc (50 mL), and wash extensively with water (3x) and brine to remove DMF. Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoint: LC-MS must show the [M+H]⁺ corresponding to the cyclized mass. ¹H NMR is definitive here: the disappearance of the alkyne C-H (if using a terminal aliphatic alkyne) and the appearance of the diagnostic benzofuran C3-H proton (singlet, ~6.8–7.1 ppm) confirm successful annulation.

Quantitative Data: Substrate Scope & Optimization

The tandem protocol tolerates a wide variety of alkynes, allowing for diverse C2-functionalization of the 4,6-dimethoxybenzofuran core.

Terminal AlkyneC2-Substituent (R)Coupling TimeAnnulation TempIsolated Yield (%)
PhenylacetylenePhenyl2 h90 °C84%
1-Hexynen-Butyl3 h90 °C78%
4-Ethynylanisole4-Methoxyphenyl2 h90 °C88%
TrimethylsilylacetyleneH (after TMS removal)4 h100 °C65%

Table 1: Reaction efficiency based on alkyne electronics and sterics. Electron-rich aryl alkynes generally exhibit faster cyclization kinetics and higher overall yields.

References

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source: MDPI URL:[Link]

  • Benzofuran synthesis Source: Organic Chemistry Portal URL:[Link]

  • Studies toward the Total Synthesis of Parvifolals A/B: An Intramolecular o-Quinone Methide [4 + 2]-Cycloaddition To Construct the Central Tetracyclic Core Source: ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 2-Bromo-3,5-dimethoxybenzaldehyde

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) specifically tailored...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) specifically tailored to address the challenges of low yields in the Suzuki-Miyaura cross-coupling of 2-Bromo-3,5-dimethoxybenzaldehyde. This particular substrate, while a valuable building block, presents a unique combination of steric and electronic properties that can impede catalytic efficiency. This guide is designed to help you navigate these challenges, optimize your reaction conditions, and achieve higher yields.

Part 1: Core Troubleshooting & FAQs

This section addresses the most common issues encountered during the Suzuki coupling of 2-Bromo-3,5-dimethoxybenzaldehyde. The questions are structured to help you systematically diagnose and solve problems in your experimental setup.

Logical Troubleshooting Workflow

Before diving into specific questions, it's helpful to have a logical workflow for troubleshooting. The following diagram outlines a systematic approach to diagnosing the root cause of low reaction yield.

G LowYield Low Yield or No Reaction CheckSM Starting Material (SM) Consumed? LowYield->CheckSM SideProducts Significant Side Products Observed? CheckSM->SideProducts  Yes CatalystIssue Address Catalyst Inactivity (Q2, Q3) CheckSM->CatalystIssue  No / Incomplete DecompositionIssue Address Substrate/Product Decomposition (Q4) SideProducts->DecompositionIssue  Yes, Decomposition BoronicAcidIssue Address Boronic Acid Side Reactions (Q5) SideProducts->BoronicAcidIssue  Yes, Homocoupling or  Protodeboronation Optimize Implement Optimized Protocol CatalystIssue->Optimize DecompositionIssue->Optimize BoronicAcidIssue->Optimize

Caption: A systematic workflow for troubleshooting low yields.

Q1: I'm getting a very low yield with 2-Bromo-3,5-dimethoxybenzaldehyde. What are the most likely causes?

A1: The low yield you're observing is likely due to a combination of factors specific to your substrate's structure. 2-Bromo-3,5-dimethoxybenzaldehyde is a challenging substrate for two primary reasons:

  • Steric Hindrance: The methoxy group at the C3 position (ortho to the bromine) creates significant steric bulk around the reaction center. This bulk can hinder the approach of the palladium catalyst, making the initial, often rate-determining, oxidative addition step of the catalytic cycle sluggish.[1][2]

  • Electronic Effects: The two methoxy groups are electron-donating, which increases the electron density of the aromatic ring. While this can sometimes be beneficial, in this case, it can slow down the oxidative addition of the aryl bromide to the Pd(0) catalyst.[3][4]

  • Aldehyde Functionality: The aldehyde group is sensitive to basic reaction conditions and can participate in unwanted side reactions, such as Cannizzaro or aldol-type reactions, or it may coordinate to the catalyst and inhibit its activity.[5][6]

Addressing these core issues requires a tailored approach to catalyst selection, base choice, and overall reaction conditions, which will be detailed in the following questions.

Q2: My starting material is not being consumed, or the reaction is very slow. How can I speed up the oxidative addition step?

A2: When the starting material is not consumed, it points directly to a problem with the first step of the catalytic cycle: oxidative addition.[1][7] For a sterically hindered and electron-rich substrate like 2-Bromo-3,5-dimethoxybenzaldehyde, standard catalysts like Pd(PPh₃)₄ are often inefficient.

The solution is to use a more robust catalytic system composed of a palladium precursor and a specialized ligand designed to overcome these barriers.

Recommended Catalyst Systems:

Bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," are highly effective for this type of substrate.[8][9] They possess the necessary steric bulk to promote reductive elimination and the electron-donating properties to facilitate oxidative addition.[9]

Catalyst SystemLigandKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂ / SPhos SPhosExcellent for hindered substrates, high reaction rates.[8]1-3% Pd / 2-6% Ligand
Pd₂(dba)₃ / XPhos XPhosVery general and effective for a wide range of substrates, including aryl chlorides.[10]1-3% Pd / 2-6% Ligand
RuPhos-Pd-G3 RuPhosA pre-catalyst that provides a reliable source of the active Pd(0) species.2-5%

Why these ligands work: The bulky architecture of ligands like SPhos and XPhos creates a sterically crowded coordination sphere around the palladium atom, which facilitates the final, product-releasing reductive elimination step. Furthermore, their electron-rich nature increases the electron density on the palladium center, which promotes the initial oxidative addition of the aryl bromide.[9]

Q3: What is the role of the palladium catalyst in the Suzuki coupling reaction?

A3: The palladium catalyst is the heart of the Suzuki-Miyaura coupling reaction, facilitating the formation of a new carbon-carbon bond through a well-defined catalytic cycle. The catalyst, typically a Pd(0) complex, cycles through different oxidation states (Pd(0) and Pd(II)) to bring the two coupling partners together.[3][11]

Suzuki_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Often Rate-Limiting) Ar-X Transmetal Ar-Pd(II)-R(L₂) OxAdd->Transmetal Transmetalation R-B(OR)₂ Product Ar-R Transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your 2-Bromo-3,5-dimethoxybenzaldehyde. This is a critical step and, as discussed in Q2, can be slow for this substrate.[7]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[7][12]

  • Reductive Elimination: The two organic partners (the aryl group from your aldehyde and the group from the boronic acid) are coupled together, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1]

Q4: I'm observing decomposition of my product or the formation of multiple side-products. How can I improve the stability of my reaction?

A4: The aldehyde group in your starting material is sensitive to the basic conditions required for the Suzuki coupling.[5] Strong bases or high temperatures can lead to side reactions.

Strategies to Mitigate Decomposition:

  • Choice of Base: The base is crucial for activating the boronic acid for the transmetalation step.[7][13] However, strong bases like NaOH or KOH can promote side reactions with the aldehyde. Milder bases are often more suitable.[14][15]

BaseStrengthTypical UseNotes for this Reaction
K₃PO₄ ModerateOften used with sensitive functional groups.Highly Recommended.
Cs₂CO₃ StrongEffective for hindered substrates, but can be aggressive.Use with caution, may require lower temperatures.
K₂CO₃ ModerateA common, cost-effective choice.A good starting point for optimization.
Organic Bases Weak/Moderatee.g., Et₃N, DIPEAGenerally not effective for transmetalation in Suzuki coupling.
  • Temperature Control: While heating is often necessary, excessive temperatures can accelerate decomposition.[16] Aim for the lowest temperature that provides a reasonable reaction rate (typically 80-100 °C).

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent product degradation.

Q5: My main byproduct is the homocoupled boronic acid or a protodeboronated arene. What causes this and how can I prevent it?

A5: These side reactions are common issues in Suzuki couplings and point to problems with either oxygen contamination or the stability of the boronic acid itself.

  • Homocoupling: The formation of a biaryl product derived from two molecules of your boronic acid is typically caused by the presence of oxygen.[3][16] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote this unwanted coupling.

    • Solution: Ensure your reaction setup is rigorously deoxygenated. This can be achieved by sparging your solvent with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[16] Maintain a positive pressure of inert gas throughout the reaction.

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where it is replaced by a carbon-hydrogen bond, effectively destroying your boronic acid.[14][17] This is often promoted by the presence of water and certain bases.[14][18]

    • Solutions:

      • Use a slight excess of boronic acid: Using 1.2-1.5 equivalents of the boronic acid can help compensate for some loss due to this side reaction.[2]

      • Use anhydrous conditions: If protodeboronation is severe, using anhydrous solvents and reagents can help.[14]

      • Use more stable boron reagents: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are often more stable to protodeboronation than the corresponding boronic acids.[17][19][20][21]

Part 2: Optimized Experimental Protocols

Here we provide a detailed, step-by-step protocol for the Suzuki coupling of 2-Bromo-3,5-dimethoxybenzaldehyde, incorporating the best practices discussed above.

Optimized Protocol for the Suzuki Coupling of 2-Bromo-3,5-dimethoxybenzaldehyde

This protocol is designed to maximize yield by using a highly active catalyst system and conditions that preserve the integrity of the aldehyde functional group.

Reagents & Equipment:

  • 2-Bromo-3,5-dimethoxybenzaldehyde (1.0 equiv.)

  • Arylboronic acid (1.3 equiv.)

  • Pd(OAc)₂ (0.02 equiv., 2 mol%)

  • SPhos (0.04 equiv., 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv.)

  • 1,4-Dioxane/water (4:1 v/v), degassed

  • Schlenk flask or sealed tube, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-Bromo-3,5-dimethoxybenzaldehyde (1.0 equiv.), the arylboronic acid (1.3 equiv.), K₃PO₄ (3.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via cannula or syringe under a positive flow of inert gas.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Vigorous stirring is important for biphasic mixtures to ensure good mixing.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

References

Sources

Optimization

Technical Support Center: Synthesis & Troubleshooting of 2-Bromo-3,5-dimethoxybenzaldehyde

As a Senior Application Scientist, I have structured this Technical Support Center guide to address the specific mechanistic and operational challenges associated with the regioselective bromination of highly activated a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this Technical Support Center guide to address the specific mechanistic and operational challenges associated with the regioselective bromination of highly activated aromatic systems. 2-Bromo-3,5-dimethoxybenzaldehyde is a critical electrophilic building block utilized in the total synthesis of complex architectures, including the phytotoxic natural product radulanin A[1], the dimeric isocoumarin bipenicilisorin[2], and advanced spiropyran-based chromic hydrogels for CO₂ detection[3].

This guide moves beyond basic instructions to provide a self-validating protocol, mechanistic causality, and a targeted troubleshooting FAQ to ensure high-fidelity, reproducible yields in your laboratory.

Part 1: Mechanistic Grounding & Regioselectivity

The transformation of 3,5-dimethoxybenzaldehyde to its 2-bromo derivative relies on an Electrophilic Aromatic Substitution ( SE​Ar ). The causality behind the strict regioselectivity is governed by the synergistic directing effects of the aromatic substituents:

  • Activation: The two methoxy groups at positions 3 and 5 are strongly electron-donating via resonance, acting as ortho/para directors.

  • Deactivation/Direction: The aldehyde at position 1 is electron-withdrawing, acting as a meta director.

Position 2 (which is symmetrically equivalent to position 6) is ortho to the 3-methoxy, para to the 5-methoxy, and meta to the aldehyde. This makes it the most electronically activated and sterically accessible carbon on the ring[4]. While position 4 is also electronically activated, it is sterically hindered by the two flanking methoxy groups, strongly disfavoring bromination at that site under controlled conditions.

Regioselectivity SM 3,5-Dimethoxybenzaldehyde Pos2 Position 2 (or 6): Ortho to 3-OMe Para to 5-OMe Meta to 1-CHO (Sterically Accessible) SM->Pos2 Favored Pathway Pos4 Position 4: Ortho to 3-OMe Ortho to 5-OMe (Sterically Hindered) SM->Pos4 Disfavored Pathway Product 2-Bromo-3,5- dimethoxybenzaldehyde Pos2->Product NBS / MeCN

Regioselectivity logic for the bromination of 3,5-dimethoxybenzaldehyde.

Part 2: Validated Experimental Protocol

Historically, bromination of this substrate was performed using elemental bromine ( Br2​ ) in glacial acetic acid. However, that method frequently leads to overbromination and unwanted oxidation of the aldehyde. The modern, field-proven standard utilizes N-bromosuccinimide (NBS) in anhydrous acetonitrile (MeCN)[3].

This method is designed as a self-validating system : the reaction's progress can be tracked not just by TLC, but by the physical state of the reaction. As the active brominating species is consumed, the byproduct (succinimide) is generated. The subsequent basic workup provides immediate visual confirmation of byproduct neutralization and removal through clean phase separation[3].

Standard Operating Procedure (SOP): NBS/MeCN Method

Protocol adapted from the validated methodology of Marco et al.[3]

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3,5-dimethoxybenzaldehyde (1.0 equiv, e.g., 2.012 g, 12.11 mmol) in anhydrous acetonitrile (20 mL, yielding a ~0.6 M solution)[3].

  • Reagent Addition: Add N-bromosuccinimide (1.03 equiv, e.g., 2.222 g, 12.48 mmol) in a single portion at room temperature[3].

    • Expert Insight: NBS must be freshly recrystallized from water and dried under vacuum to remove trace Br2​ and succinimide, which act as seeds for side reactions.

  • Reaction: Stir the mixture at room temperature overnight (approx. 12-16 hours)[3]. The solution will transition from clear to a pale yellow hue.

  • Quenching & Workup: Add 60 mL of aqueous NaOH (approx. 1M) to the flask[3]. This step is critical; it neutralizes any trace hydrobromic acid (HBr) generated and solubilizes the succinimide byproduct into the aqueous layer, preventing it from contaminating the organic phase.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 × 30 mL). Combine the organic phases[3].

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and remove the solvent under reduced pressure to yield 2-bromo-3,5-dimethoxybenzaldehyde as a pale powder (Typical yield: 2.849 g, ~96%)[3].

Quantitative Method Comparison
Reaction ParameterNBS / Acetonitrile (Modern SOP) Br2​ / Acetic Acid (Traditional)
Reagent Equivalents 1.03 - 1.051.10 - 1.20
Temperature Profile Room TemperatureRoom Temperature to 40 °C
Regioselectivity (2-Bromo) > 95%~ 80-85%
Overbromination Risk LowHigh
Aldehyde Oxidation Risk Very LowModerate to High
Typical Isolated Yield 96%< 85%

Part 3: Troubleshooting FAQs

Q1: My LC-MS shows a significant amount of dibrominated product (M+158). How do I prevent overbromination? A1: Dibromination (typically at both the 2 and 6 positions) occurs when the electrophile is too reactive or present in excess.

  • Causality: NBS degrades over time when exposed to light and moisture, releasing free Br2​ , which is a much harsher electrophile.

  • Solution: Ensure precise stoichiometry (maximum 1.05 equivalents of NBS). Always use freshly recrystallized NBS. If the issue persists, lower the reaction temperature to 0 °C for the first 2 hours of the reaction before allowing it to warm to room temperature.

Q2: I am observing the formation of a carboxylic acid byproduct. What went wrong? A2: Oxidation of the aldehyde to 2-bromo-3,5-dimethoxybenzoic acid is a common side reaction if the acetonitrile is wet.

  • Causality: Aqueous acidic conditions in the presence of halogens facilitate the formation of an aldehyde hydrate intermediate, which is rapidly oxidized by the brominating agent.

  • Solution: Strictly adhere to anhydrous conditions[3]. Ensure your MeCN is dried over 3Å molecular sieves and the reaction is run under an argon balloon.

Q3: The reaction stalls at 70% conversion. Should I add more NBS or heat the reaction? A3: Do not heat the reaction. Heating will provide the activation energy required to brominate the sterically hindered 4-position, ruining your regioselectivity.

  • Causality: Stalled reactions with NBS usually indicate that ambient moisture has quenched the active brominating species, or the NBS was impure to begin with.

  • Solution: Add an additional 0.1 equivalents of fresh NBS and stir for another 2 hours at room temperature.

Troubleshooting Start Analyze Reaction Outcome (TLC / LC-MS) Issue1 Incomplete Conversion (Stalled Reaction) Start->Issue1 Issue2 Overbromination (Dibromide Formation) Start->Issue2 Issue3 Aldehyde Oxidation (Carboxylic Acid) Start->Issue3 Sol1 Check NBS quality Ensure anhydrous MeCN Issue1->Sol1 Sol2 Reduce NBS equivalents Lower temp to 0°C Issue2->Sol2 Sol3 Switch from Br2/AcOH to NBS/MeCN Issue3->Sol3

Troubleshooting workflow for common issues in 2-bromo-3,5-dimethoxybenzaldehyde synthesis.

References

  • Marco, A., Guirado, G., Sebastián, R. M., & Hernando, J. (2023). Spiropyran-based chromic hydrogels for CO₂ absorption and detection. Frontiers in Chemistry, 11, 1176661. URL:[Link]

  • Lockett-Walters, B., Thuillier, S., Baudouin, E., & Nay, B. (2022). Total Synthesis of Phytotoxic Radulanin A Facilitated by the Photochemical Ring Expansion of a 2,2-Dimethylchromene in Flow. Organic Letters, 24(22), 4029-4033. URL:[Link]

  • Fukuda, E., Fujiwara, I., Maruno, S., et al. (2024). Total Synthesis of Bipenicilisorin and Assignment of the Absolute Configuration. Journal of Natural Products, 87(5), 1394-1400. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Bromo-3,5-dimethoxybenzaldehyde

Introduction 2-Bromo-3,5-dimethoxybenzaldehyde is a key synthetic intermediate whose purity is paramount for the successful progression of complex multi-step syntheses in pharmaceutical and materials science research. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-3,5-dimethoxybenzaldehyde is a key synthetic intermediate whose purity is paramount for the successful progression of complex multi-step syntheses in pharmaceutical and materials science research. The common synthetic route, electrophilic bromination of 3,5-dimethoxybenzaldehyde, often yields a crude product containing unreacted starting material, di-brominated side products, and other impurities.[1] This guide provides researchers with a comprehensive, experience-driven resource for troubleshooting common issues and implementing robust purification protocols to achieve high-purity 2-Bromo-3,5-dimethoxybenzaldehyde.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for a successful purification strategy.

Q1: What are the typical impurities found in crude 2-Bromo-3,5-dimethoxybenzaldehyde?

Understanding the potential impurities is the first step in designing an effective purification scheme. The primary impurities arise from the preceding bromination reaction and subsequent workup.

  • Unreacted Starting Material (3,5-dimethoxybenzaldehyde): Incomplete bromination reactions will leave residual starting material in the crude product.

  • Di-brominated Byproduct (2,6-dibromo-3,5-dimethoxybenzaldehyde): Over-bromination can lead to the formation of a di-brominated species. This is a common issue in electrophilic aromatic substitutions on activated rings. While not explicitly detailed for this exact molecule in the provided literature, this is a highly probable side reaction based on analogous chemical systems.[2]

  • Reagent-derived Impurities: If N-Bromosuccinimide (NBS) is used as the brominating agent, succinimide will be a byproduct.[1] Most of this is water-soluble and should be removed during the aqueous workup.

  • Residual Solvents: Solvents used in the reaction (e.g., dichloromethane) or workup (e.g., ethyl acetate) may be present if not thoroughly removed.

Q2: What are the key physicochemical properties to consider during purification?

The physical properties of the target compound dictate the appropriate purification techniques. 2-Bromo-3,5-dimethoxybenzaldehyde is a solid at room temperature, making recrystallization a viable option.

PropertyValueSource(s)
Molecular Formula C₉H₉BrO₃[3][4]
Molecular Weight 245.07 g/mol [3][5]
Appearance White solid[1]
Melting Point 102-104 °C (Note: Purity dependent)[1]
Boiling Point 331.5 °C @ 760 mmHg[3]
Solubility Generally soluble in chlorinated solvents (DCM, chloroform) and moderately soluble in alcohols (ethanol, methanol) upon heating.[6][7][8][9]
Q3: Which purification method is best for my scale and purity requirements?

The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity. The following flowchart provides a general decision-making framework.

G start Crude Product Analysis (TLC, ¹H NMR) purity_check Purity > 95%? (Minor Impurities) start->purity_check impurity_type Impurities have similar polarity? purity_check->impurity_type  No recrystallization Recrystallization (High Recovery, Scalable) purity_check->recrystallization  Yes impurity_type->recrystallization  No column Column Chromatography (High Purity, Labor Intensive) impurity_type->column  Yes end_mod Moderately Pure Product (>98%) recrystallization->end_mod end_high High Purity Product (>99%) column->end_high

Figure 1. Decision workflow for selecting a purification method.
Q4: How do I assess the purity of my final product?

A combination of analytical techniques should be used to confirm the purity and identity of the final product.

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to check for the presence of baseline impurities. A single spot suggests high purity.

  • Melting Point Analysis: A sharp melting point within the literature range (e.g., 102-104 °C) is a strong indicator of purity.[1] Impurities will typically cause a depression and broadening of the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for confirming the structure and identifying proton-bearing impurities. The spectrum should align with reported data, showing characteristic aldehyde (singlet, ~10.4 ppm) and aromatic proton signals.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and confirming the molecular weight of the product via the mass-to-charge ratio (m/z) of the molecular ion.

Section 2: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Issue: My final product has a low and broad melting point (e.g., 95-101 °C). What does this indicate?

Answer: A low and broad melting point is a classic sign of an impure compound. The presence of impurities disrupts the crystal lattice of the solid, requiring less energy (a lower temperature) to transition to the liquid phase. The broad range indicates a heterogeneous mixture. The most likely culprits are residual starting material or solvent.

Corrective Action:

  • Ensure all solvent has been removed under high vacuum.

  • Perform an additional purification step. If the initial purification was recrystallization, follow up with column chromatography to remove persistent impurities.

Issue: My TLC plate shows three spots after the reaction. How do I identify them and proceed?

Answer: This is a common scenario. The spots likely correspond to the starting material, the desired product, and a di-brominated byproduct. You can tentatively identify them based on polarity.

  • Least Polar Spot (Highest Rf): Unreacted 3,5-dimethoxybenzaldehyde. It lacks the polar C-Br bond.

  • Middle Spot: The desired product, 2-Bromo-3,5-dimethoxybenzaldehyde.

  • Most Polar Spot (Lowest Rf): The di-brominated byproduct (e.g., 2,6-dibromo-3,5-dimethoxybenzaldehyde). The two polar C-Br bonds increase its affinity for the silica gel.

Strategy: Column chromatography is the ideal method for separating this mixture.[2] Use a solvent system that provides good separation between the three spots on your analytical TLC plate (a ∆Rf of >0.2 is ideal).

Issue: My recrystallization yield is very low. How can I improve it?

Answer: Low recovery from recrystallization is typically due to one of the following:

  • Using too much solvent: The product remains dissolved in the mother liquor even after cooling.

  • Cooling the solution too quickly: This can trap impurities and lead to the formation of small, impure crystals or an oil.

  • Premature crystallization: The product crystallizes in the funnel during a hot filtration step.

Optimization Steps:

  • Use a Minimum of Hot Solvent: Add the hot solvent portion-wise to the crude solid, with stirring and heating, until it just dissolves.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. This promotes the formation of larger, purer crystals.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, reduce the volume of the filtrate by ~50% via rotary evaporation and cool again to obtain a second crop of crystals. Check the purity of this second crop by TLC, as it may be less pure than the first.

Issue: The product is not separating well during column chromatography.

Answer: Poor separation on a column can be frustrating. The cause is often related to the choice of eluent, column packing, or sample loading.

G start Poor Separation on Column check_tlc Good TLC Separation (∆Rf > 0.2)? start->check_tlc adjust_eluent Adjust Eluent System (e.g., change solvent ratio or use different solvents) check_tlc->adjust_eluent No check_packing Column Packed Evenly? (No cracks/channels) check_tlc->check_packing Yes success Improved Separation adjust_eluent->success repack_column Repack Column Carefully check_packing->repack_column No check_loading Sample Loaded in Minimal Volume? check_packing->check_loading Yes repack_column->success reload_sample Use Dry Loading or Concentrated Solution check_loading->reload_sample No check_loading->success Yes reload_sample->success

Figure 2. Troubleshooting workflow for column chromatography.

Expert Tip: For compounds like this, a gradient elution can be highly effective. Start with a non-polar eluent (e.g., 100% hexanes) to elute the non-polar starting material, then gradually increase the polarity (e.g., by adding ethyl acetate) to elute the product, and finally the more polar di-brominated byproduct.[2]

Issue: My purified product is an oil instead of a solid. How can I induce crystallization?

Answer: Obtaining an oil suggests the presence of impurities (especially residual solvent) that are inhibiting crystal lattice formation.

Methods to Induce Crystallization:

  • High Vacuum Drying: First, ensure all volatile solvents are removed by placing the sample under high vacuum for several hours.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a tiny amount of solid, pure material, add a single seed crystal to the oil.

  • Trituration/Recrystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then slowly add a poor solvent (e.g., hexanes) with stirring until the solution becomes cloudy. Allow it to stand. The product may precipitate as a solid.[2]

Section 3: Detailed Experimental Protocols

Protocol A: Purification by Recrystallization

This method is effective when the crude material is of relatively high purity (>95%). Ethanol is a commonly used solvent for similar compounds.[7][8]

Materials:

  • Crude 2-Bromo-3,5-dimethoxybenzaldehyde

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. In a separate flask, heat the ethanol. Add the minimum amount of hot ethanol to the crude solid with stirring until it completely dissolves.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. You should observe the formation of white crystals.

  • Complete Crystallization: Place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the yield and melting point.

Protocol B: Purification by Silica Gel Column Chromatography

This is the most rigorous method for removing impurities with similar polarities.

Materials:

  • Crude 2-Bromo-3,5-dimethoxybenzaldehyde

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Test tubes or fraction collector

Procedure:

  • Eluent Selection: Using TLC, find a solvent system that gives the product an Rf value of ~0.3. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the level is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the least polar solvent (e.g., 100% hexanes) to remove the unreacted starting material.

    • Gradually increase the eluent polarity by adding more ethyl acetate (e.g., move from 2% to 5% to 10% ethyl acetate in hexanes).

    • Collect fractions continuously and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting solid under high vacuum.

References

  • 2-bromo-3,5-dimethoxybenzaldehyde | CAS#:85565-93-1 | Chemsrc. (n.d.).
  • 2-Bromo-3,5-dimethoxybenzaldehyde synthesis - ChemicalBook. (n.d.).
  • 2-Bromo-3,4-dimethoxybenzaldehyde | C9H9BrO3 | CID 618538 - PubChem. (n.d.).
  • CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents. (n.d.).
  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666.
  • 2-bromo-3,5-dimethoxybenzaldehyde (C9H9BrO3) - PubChemLite. (n.d.).
  • Bromination of 2,5-Dimethoxybenzaldehyde. (n.d.).
  • Supporting Information - Rsc.org. (n.d.).
  • Technical Support Center: Purification of 2-Bromo-3,5-dimethoxytoluene - Benchchem. (n.d.).
  • Application Note and Protocol for the Purification of 2-Bromo-3,5-dimethoxytoluene - Benchchem. (n.d.).
  • Ahmad, F. B. H., & Bruce, J. M. (n.d.). Bromination of 2,5-dimethoxybenzaldehyde.
  • Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. (n.d.).
  • Synthesis of 4-bromo-2,5-dimethoxy-PPA. (2003).

Sources

Optimization

Technical Support Center: Suzuki-Miyaura Coupling of 2-Bromo-3,5-dimethoxybenzaldehyde

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging substrate, 2-Bromo-3,5-dimethoxybenzaldehyde. This guide is des...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging substrate, 2-Bromo-3,5-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues, particularly the formation of homo-coupled byproducts. Our approach is rooted in mechanistic understanding to provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a biaryl byproduct derived from the homo-coupling of my boronic acid. What is causing this and how can I prevent it?

A1: The homo-coupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of palladium(II) species and oxygen.[1][2] With an electron-rich substrate like 2-bromo-3,5-dimethoxybenzaldehyde, the rate of the desired oxidative addition of the Pd(0) catalyst to the aryl bromide can be sluggish. This can allow for competing side reactions, such as the homo-coupling of the boronic acid, to become more prominent.[1][3]

There are two primary mechanisms for boronic acid homo-coupling:

  • Oxygen-Mediated: In the presence of oxygen, Pd(0) can be oxidized to Pd(II), which can then catalyze the homo-coupling of the boronic acid.[1][2]

  • Pd(II)-Mediated: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is used, it can directly react with two molecules of the boronic acid to produce the homo-coupled product and Pd(0).[1][4] While this process is necessary to generate the active Pd(0) catalyst, it can become excessive if the subsequent oxidative addition to the aryl bromide is slow.

Troubleshooting Strategies:

  • Rigorous Degassing: The most critical step is to ensure an oxygen-free environment. This can be achieved by sparging your solvent with an inert gas (argon or nitrogen) for an extended period (e.g., 30-60 minutes) and performing the reaction under a positive pressure of the inert gas.[3][5] Using Schlenk techniques or a glovebox is highly recommended.[6]

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass the need for in-situ reduction from Pd(II), thus minimizing the initial burst of homo-coupling.[7]

  • Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state.[5][8] However, this should be done cautiously as it can also lead to dehalogenation of the starting material.

  • Slow Addition of the Boronic Acid: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, thereby favoring the cross-coupling pathway over homo-coupling.[9]

Q2: My reaction is sluggish and I'm getting low yields of the desired product. How can I improve the efficiency of the coupling with 2-bromo-3,5-dimethoxybenzaldehyde?

A2: The electron-donating methoxy groups and the aldehyde functionality on 2-bromo-3,5-dimethoxybenzaldehyde can present challenges for the Suzuki-Miyaura reaction. The electron-rich nature of the aromatic ring makes the oxidative addition step more difficult.[3]

Optimization Strategies:

  • Ligand Selection: The choice of phosphine ligand is crucial. For electron-rich aryl bromides, bulky and electron-rich ligands are generally preferred as they increase the electron density on the palladium center, which facilitates oxidative addition.[3][10][11] Consider screening ligands such as SPhos, XPhos, or other Buchwald-type ligands.[7][12][13]

  • Base Selection: The base plays a critical role in the transmetalation step.[10][14] For challenging substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3][15] The choice of base can also influence the selectivity of the reaction.[16]

  • Solvent System: Aprotic polar solvents such as dioxane, THF, or toluene, often with a small amount of water, are commonly used.[1][6] The water can help to dissolve the base and facilitate the reaction.[17]

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. It's important to find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant Homo-coupling 1. Presence of oxygen.2. Use of a Pd(II) precatalyst with slow oxidative addition.3. High concentration of boronic acid.1. Rigorously degas all solvents and reagents.2. Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).3. Add the boronic acid slowly to the reaction mixture.
Low Yield/No Reaction 1. Inefficient oxidative addition due to electron-rich substrate.2. Catalyst deactivation.3. Inappropriate base or solvent.1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).2. Ensure an inert atmosphere to prevent catalyst oxidation.3. Screen stronger bases (e.g., Cs₂CO₃, K₃PO₄) and different solvent systems.
Dehalogenation of Starting Material 1. Presence of a hydride source.2. Highly active catalyst system.1. Avoid alcoholic solvents and bases that can act as hydride donors.2. Lower the reaction temperature or use a less active catalyst system.
Protodeboronation of Boronic Acid 1. Instability of the boronic acid, especially with heteroaryl boronic acids.2. Presence of water and/or acidic conditions.1. Use freshly purchased or recrystallized boronic acid.2. Use boronic esters (e.g., pinacol esters) which are more stable.[1][18][19]3. Ensure basic conditions are maintained throughout the reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-3,5-dimethoxybenzaldehyde

This is a generalized protocol and may require optimization for specific boronic acids.[6][13][20]

Materials:

  • 2-Bromo-3,5-dimethoxybenzaldehyde (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand, 1-5 mol%)

  • Base (e.g., Cs₂CO₃, 2-3 eq.)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromo-3,5-dimethoxybenzaldehyde, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[9]

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the undesired homo-coupling pathway.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L2-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product ArBr 2-Bromo-3,5-dimethoxy- benzaldehyde ArBr->OxAdd Boronic Ar'B(OH)2 + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: The undesired oxygen-mediated homo-coupling pathway.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Campos, M. L., Antunes, O. A. C., & Esmelindro, M. C. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Omega, 2(1), 238-246. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition, 47(26), 4855-4858. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 14(17), 4544-4547. [Link]

  • Parida, K.M., Singha, S., Sahoo, P.C., & Sahu, S. (2011). A fascinating Suzuki homo-coupling reaction over anchored gold Schiff base complexes on mesoporous host. Catalysis Communications, 12(11), 998-1002. [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(15), 3145-3152. [Link]

  • Studylib. Suzuki Reaction Lab: Cross-Coupling & Green Chemistry. [Link]

  • ResearchGate. The effect of various bases on the Suzuki coupling reaction a. [Link]

  • Denmark, S. E., & Smith, R. C. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(41), 16584-16598. [Link]

  • Li, J., et al. (2017). One-step highly selective borylation/Suzuki cross-coupling of two distinct aryl bromides in pure water. New Journal of Chemistry, 41(16), 8016-8020. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]

  • ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Miller, B. P., & Faul, M. M. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 478-481. [Link]

  • Reddit. What is the proper way to set up a suzuki coupling? : r/chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Evading Beta-Oxygen Elimination in Suzuki-Miyaura Cross Couplings with Antonio LaPorte. [Link]

  • Ali, S., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(10), 2465. [Link]

Sources

Troubleshooting

workup procedure to remove unreacted 3,5-dimethoxybenzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate their target compounds from complex reaction mixt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate their target compounds from complex reaction mixtures.

Unreacted 3,5-dimethoxybenzaldehyde is a notorious bottleneck in post-reaction purification. Because it is highly soluble in organic solvents and often co-elutes with target products during standard silica gel chromatography, simple solvent extraction is rarely sufficient. Below is our comprehensive troubleshooting guide and FAQ to help you design a self-validating, chemically driven workup procedure to sequester and remove this specific aldehyde.

Workup Decision Matrix

Before proceeding to the protocols, use the following logical workflow to determine the most appropriate purification strategy for your specific product.

WorkupWorkflow Start Crude Mixture (Contains 3,5-Dimethoxybenzaldehyde) Decision Is the desired product water/base sensitive? Start->Decision Bisulfite Sodium Bisulfite Extraction Decision->Bisulfite No Scavenger Polymer-Supported Amine Resin Decision->Scavenger Yes PhaseSep Aqueous/Organic Phase Separation Bisulfite->PhaseSep Filtration Simple Filtration Scavenger->Filtration Pure1 Pure Product (Organic Phase) PhaseSep->Pure1 Pure2 Pure Product (Filtrate) Filtration->Pure2

Caption: Workflow for selecting the optimal 3,5-dimethoxybenzaldehyde removal method.

Troubleshooting Guides & FAQs

Q1: Why is unreacted 3,5-dimethoxybenzaldehyde so difficult to remove using standard aqueous washes, and how do its electronic properties affect chemical removal? A1: 3,5-Dimethoxybenzaldehyde presents a specific mechanistic challenge due to its electronic structure. The two methoxy groups at the 3- and 5-positions are strongly electron-donating via resonance. This electron donation significantly reduces the [1].

While chemical derivatization via bisulfite adduct formation is the gold standard for aldehyde removal, it relies on a reversible nucleophilic addition. The reduced electrophilicity of 3,5-dimethoxybenzaldehyde shifts this equilibrium backward, making the formation of the water-soluble α -hydroxy sulfonate salt slower and less thermodynamically favorable compared to aliphatic or electron-deficient aromatic aldehydes[2]. Therefore, standard, brief separatory funnel washes will fail to sequester the starting material.

Q2: My product is stable in aqueous base. What is the most self-validating and scalable protocol for Bisulfite Extraction of this specific aldehyde? A2: To overcome the unfavorable equilibrium caused by the electron-donating methoxy groups, you must use a massive excess of reagent and extended biphasic reaction times[3].

Protocol: High-Efficiency Bisulfite Extraction

  • Solvent Selection: Dilute your crude reaction mixture in a water-immiscible solvent with excellent phase-separation properties (e.g., Ethyl Acetate or Dichloromethane).

  • Reagent Preparation: Prepare a fresh, fully saturated aqueous solution of sodium bisulfite (NaHSO 3​ ). Causality note: Old solutions oxidize to sulfate in the presence of air and lose their nucleophilic efficacy.

  • Biphasic Agitation: Add 5 to 10 volume equivalents of the saturated NaHSO 3​ solution to the organic phase. Crucial Step: Do not merely shake the mixture in a separatory funnel. Transfer it to a round-bottom flask and stir vigorously with a magnetic stir bar for 2 to 4 hours at room temperature to mechanically force the biphasic equilibrium forward.

  • Phase Separation: Transfer the mixture to a separatory funnel and discard the aqueous layer, which now contains the water-soluble bisulfite adduct[3].

  • Self-Validating Wash: Wash the organic layer with saturated aqueous NaHCO 3​ . This serves a dual purpose: it neutralizes any residual sulfurous acid/SO 2​ dissolved in the organic layer, and the cessation of CO 2​ gas evolution visually validates that the acid has been completely neutralized.

  • Final Isolation: Follow with a brine wash, dry over MgSO 4​ , and concentrate.

Q3: Bisulfite extraction failed to remove all the aldehyde, or my product degrades in aqueous conditions. What are the alternatives? A3: When aqueous workups are incompatible or the equilibrium cannot be driven to completion, are the optimal solution[4].

Scavenger resins, such as PS-TsNHNH 2​ (polymer-supported tosylhydrazine) or PS-Trisamine, feature functional groups anchored to an insoluble polystyrene backbone. They undergo irreversible condensation reactions with the unreacted aldehyde to form[5]. Because the interaction is covalent and the resin is macroscopic, the sequestered aldehyde is simply filtered out of the reaction mixture, completely avoiding aqueous phase separations[4].

Q4: How do I implement a Scavenger Resin workflow for high-throughput or sensitive products? A4: Protocol: Solid-Phase Scavenging

  • Swelling: Dissolve the crude mixture in an anhydrous solvent that effectively swells polystyrene resins (Dichloromethane, THF, or DMF are ideal).

  • Resin Addition: Add 3 to 5 molar equivalents (relative to the estimated unreacted 3,5-dimethoxybenzaldehyde) of PS-TsNHNH 2​ or PS-Trisamine resin[5].

  • Catalysis (Optional): Add a catalytic amount of glacial acetic acid (0.1 equivalents) to accelerate the imine/hydrazone condensation.

  • Incubation: Agitate the mixture gently on an orbital shaker or via overhead stirring for 4 to 12 hours at room temperature. Causality note: Avoid magnetic stir bars, which mechanically grind and pulverize the resin beads, leading to clogged filters and product loss.

  • Filtration: Filter the mixture through a fritted glass funnel. Wash the resin cake thoroughly with the reaction solvent to ensure all of your desired product is eluted[5].

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting product will be free of the aldehyde.

Chemical Pathway Visualization

ChemicalPathway Aldehyde 3,5-Dimethoxybenzaldehyde (Electron-Rich Carbonyl) Equilibrium Reversible Addition (Requires Excess Reagent) Aldehyde->Equilibrium Covalent Irreversible Condensation (Driven by Solid Support) Aldehyde->Covalent BisulfiteReagent NaHSO3 (Aqueous) BisulfiteReagent->Equilibrium ScavengerReagent PS-TsNHNH2 Resin ScavengerReagent->Covalent Adduct Alpha-Hydroxy Sulfonate Salt (Water Soluble) Hydrazone Polymer-Bound Hydrazone (Solid Phase) Equilibrium->Adduct Aqueous Phase Covalent->Hydrazone Filtration

Caption: Chemical pathways for the sequestration of unreacted 3,5-dimethoxybenzaldehyde.

Quantitative Method Comparison

Use the following data table to evaluate the operational trade-offs between the two primary removal methods.

ParameterSodium Bisulfite ExtractionPolymer-Supported Scavenger Resins
Mechanism Reversible nucleophilic additionIrreversible covalent condensation
Efficiency (for electron-rich) Moderate (requires massive excess)High (driven by solid-phase thermodynamics)
Time Required 2–4 hours (vigorous biphasic stirring)4–12 hours (gentle orbital shaking)
Product Compatibility Must be stable to aqueous base/acidExcellent for water/pH-sensitive compounds
Scalability Highly scalable (kilogram scale)Best for discovery/milligram to gram scale
Cost Very LowHigh (specialty functionalized polymers)

References

  • Amerigo Scientific. "Scavenger Resins". Available at: [Link]

  • Wipf Group, University of Pittsburgh. "Strategies in organic synthesis". Available at: [Link]

  • Wiley-VCH. "Spirolaxine Methyl Ether - Supporting Information". Available at: [Link]

Sources

Optimization

stability issues of 2-Bromo-3,5-dimethoxybenzaldehyde under reaction conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when utilizing highly functionalized building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when utilizing highly functionalized building blocks. 2-Bromo-3,5-dimethoxybenzaldehyde is a highly versatile, yet notoriously temperamental, intermediate used in the synthesis of complex natural products, pharmaceuticals, and chiral ligands[1],[2].

Its unique substitution pattern—a bromine atom sterically flanked by an electron-withdrawing formyl group and an electron-donating methoxy group—creates specific electronic and steric microenvironments that often lead to unexpected side reactions. This guide is designed to deconstruct these issues, explain their chemical causality, and provide field-validated protocols to keep your syntheses on track.

Section 1: Storage, Handling, and Auto-Oxidation

Q: Why is my 2-Bromo-3,5-dimethoxybenzaldehyde degrading into a highly polar, baseline-hugging spot on TLC during storage?

The Causality: Like many electron-rich benzaldehydes, this compound is highly susceptible to radical auto-oxidation upon exposure to atmospheric oxygen and light. The formyl radical rapidly reacts with oxygen to form a peroxy acid intermediate, which subsequently oxidizes another aldehyde molecule, resulting in the formation of 2-bromo-3,5-dimethoxybenzoic acid. This acidic impurity can poison transition-metal catalysts in downstream steps and alter the pH of sensitive reactions.

The Solution & Self-Validating Protocol: Before using an older batch of this chemical, you must remove the carboxylic acid impurity via a mild basic wash.

Fig 1: Experimental workflow for the purification and storage of auto-oxidized benzaldehydes.

Step-by-Step Purification Protocol:

  • Dissolution: Dissolve the degraded 2-bromo-3,5-dimethoxybenzaldehyde in analytical-grade ethyl acetate (10 mL per gram of substrate).

  • Neutralization: Transfer to a separatory funnel and wash with cold, saturated aqueous NaHCO3​ (3 x 5 mL/g).

    • Self-Validation Check: Observe the aqueous layer. Active effervescence ( CO2​ gas evolution) physically validates the neutralization of the carboxylic acid impurity. Continue washing until no further gas evolves.

  • Isolation: Wash the organic layer with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure at ≤30∘C to prevent thermal degradation.

  • Spectroscopic Validation: Run a quick 1H NMR in CDCl3​ . The purification is successful when the broad carboxylic acid −OH peak (typically ∼11.5−12.5 ppm) is completely absent, leaving the sharp formyl singlet at ∼10.3 ppm.

Section 2: Metal-Catalyzed Cross-Coupling Challenges

Q: During Suzuki-Miyaura cross-coupling, I observe significant amounts of 3,5-dimethoxybenzaldehyde (debrominated side-product) instead of my desired biaryl compound. How can I suppress this?

The Causality: The 2-position of this arene is highly sterically congested. While the initial oxidative addition of Palladium(0) into the C−Br bond occurs readily, the subsequent transmetalation step is severely retarded by the flanking ortho-methoxy and ortho-formyl groups. This creates a kinetic bottleneck, increasing the lifetime of the Pd(II) -aryl intermediate. This long-lived intermediate is highly vulnerable to protodehalogenation, where it abstracts a hydride from the solvent, aliphatic amines, or phosphine ligands, followed by reductive elimination to yield the debrominated side product.

G ArBr 2-Bromo-3,5-dimethoxybenzaldehyde (Ar-Br) OxAdd Pd(II) Oxidative Addition Complex [Ar-Pd(L_n)-Br] ArBr->OxAdd + Pd(0) Pd0 Pd(0) L_n Pd0->OxAdd TransMet Transmetalation (Rate-Limiting due to Sterics) OxAdd->TransMet + R-B(OH)2 SideRxn Protodehalogenation (Ar-H + Pd(0)) OxAdd->SideRxn Competing Pathway Product Cross-Coupled Product (Ar-R) TransMet->Product Reductive Elimination Hydride Hydride Source (Solvent/Ligand/Base) Hydride->SideRxn

Fig 2: Pd-catalyzed coupling cycle highlighting the competing protodehalogenation side reaction.

The Solution: To overcome this, you must use a ligand that is both electron-rich (to stabilize the metal center) and sterically demanding (to accelerate reductive elimination and force transmetalation). In the total synthesis of complex structures like bipenicilisorin, researchers successfully optimized this exact coupling by switching to dialkylbiaryl phosphine ligands (Buchwald ligands)[1].

Table 1: Optimization of Suzuki-Miyaura Conditions for 2-Bromo-3,5-dimethoxybenzaldehyde

Catalyst / Ligand SystemBase & SolventTempPrimary OutcomeMechanistic Rationale
Pd(PPh3​)4​ (10 mol%) Na2​CO3​ / Toluene: H2​O 80 °C< 20% Yield (High Debromination) PPh3​ is too small/inflexible to force transmetalation in the sterically congested ortho-pocket.
Pd(dppf)Cl2​ (10 mol%) K2​CO3​ / Dioxane: H2​O 90 °C~ 45% YieldBidentate ligand improves reductive elimination, but transmetalation remains sluggish.
Pd(OAc)2​ / SPhos (10/20 mol%) K3​PO4​ / DCE: H2​O 80 °C > 60% Yield SPhos provides the necessary steric bulk and electron density to accelerate transmetalation[1].

Optimized Suzuki-Miyaura Protocol:

  • Preparation: Charge an oven-dried Schlenk flask with 2-bromo-3,5-dimethoxybenzaldehyde (1.0 equiv), the desired boronic acid (1.5 equiv), Pd(OAc)2​ (10 mol%), SPhos (20 mol%), and anhydrous K3​PO4​ (2.0 equiv)[1].

  • Degassing: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add a thoroughly degassed mixture of 1,2-Dichloroethane (DCE) and H2​O (1:1 ratio) via syringe[1].

  • Reaction: Heat the mixture to 80 °C under vigorous stirring.

  • Validation Check: Monitor the reaction via TLC. The starting 2-bromo-3,5-dimethoxybenzaldehyde typically exhibits an Rf​ of ~0.35 in 10% EtOAc/Hexanes[3]. Complete consumption of this spot, coupled with the appearance of a new UV-active spot (the biaryl product), validates the reaction progress.

Section 3: Base-Mediated Side Reactions & Protecting Groups

Q: When subjecting this compound to strongly basic conditions (e.g., KOH/MeOH) for a subsequent transformation, my aldehyde peak completely disappears in the NMR. What is happening?

The Causality: You are observing the Cannizzaro reaction . Because 2-bromo-3,5-dimethoxybenzaldehyde lacks α -protons, it cannot undergo enolization to buffer strongly basic conditions. Instead, the highly electrophilic carbonyl carbon undergoes direct nucleophilic attack by hydroxide ions. This forms a tetrahedral intermediate that transfers a hydride to a second molecule of the aldehyde, resulting in a disproportionation reaction that yields a 1:1 mixture of 2-bromo-3,5-dimethoxybenzyl alcohol and 2-bromo-3,5-dimethoxybenzoic acid.

The Solution: If your downstream chemistry requires harsh bases or strong nucleophiles (such as organolithium reagents), you must mask the formyl group. In complex syntheses, such as the construction of the vancomycin A-B ring system, protecting the aldehyde as an acetal prior to harsh organometallic steps is a critical, non-negotiable requirement[2]. Conversion to a cyclic acetal (e.g., using ethylene glycol and catalytic p-TsOH) fully protects the electrophilic center, allowing you to perform strong base-mediated transformations or halogen-metal exchanges without degrading the starting material.

References

  • Title: Total Synthesis of Bipenicilisorin and Assignment of the Absolute Configuration Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: Stereoselective Synthesis of the Axially Chiral A−B Ring System of Vancomycin Utilizing a Planar Chiral Arene Chromium Complex Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Asymmetric total synthesis of Paecilomycin E Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Strategies for 2-Bromo-3,5-dimethoxybenzaldehyde: A Comparative Guide to GC-MS and LC-MS Workflows

Target Audience: Analytical Chemists, Synthetic Organic Researchers, and Drug Development Professionals. Executive Summary & Chemical Context 2-Bromo-3,5-dimethoxybenzaldehyde (CAS: 85565-93-1) is a highly versatile halo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Organic Researchers, and Drug Development Professionals.

Executive Summary & Chemical Context

2-Bromo-3,5-dimethoxybenzaldehyde (CAS: 85565-93-1) is a highly versatile halogenated aromatic building block. It is frequently utilized in the total synthesis of complex natural products, such as the cytotoxic meroterpenoids Terreumol A and C [1], and in the development of spiropyran-based chromic hydrogels [2].

During its synthetic application—whether undergoing Suzuki-Miyaura cross-coupling, reductive amination, or oxidation—researchers must accurately monitor the consumption of this starting material and the formation of structurally similar side products (e.g., debrominated analogs). This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Mass Spectrometry (LC-MS) for analyzing this compound, providing field-proven protocols and fragmentation mechanics to ensure robust structural elucidation.

Platform Comparison: GC-MS (EI) vs. LC-MS (ESI)

Selecting the correct analytical platform requires understanding the physicochemical properties of 2-bromo-3,5-dimethoxybenzaldehyde (MW: 245.07 g/mol ).

  • GC-MS with Electron Impact (EI): This is the gold standard for this specific compound. The molecule is highly volatile and thermally stable. EI (at 70 eV) provides "hard" ionization, generating highly reproducible fragmentation patterns. The presence of the bromine atom yields a distinct 1:1 isotopic signature ( 79 Br and 81 Br) at m/z 244 and 246, which is an invaluable diagnostic tool for identifying unreacted starting material or brominated side products [3].

  • LC-MS with Electrospray Ionization (ESI): While 2-bromo-3,5-dimethoxybenzaldehyde can be detected via LC-MS (typically as [M+H]+ or [M+Na]+ ), it lacks strong basic sites, making ESI less efficient than EI. However, LC-MS becomes the superior choice when analyzing downstream cross-coupling products (e.g., bulky biaryls) that are too non-volatile or thermally labile for GC elution.

Decision matrix for analyzing 2-Bromo-3,5-dimethoxybenzaldehyde reaction mixtures.

GC-MS Methodological Framework & Causality

Column Selection: Non-Polar vs. Polar

For halogenated, methoxy-rich aromatics, column chemistry dictates resolution:

  • 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS, DB-5MS): The industry standard. The 5% phenyl content provides just enough polarizability to interact with the methoxy and aldehyde dipoles, ensuring sharp peak shapes while maintaining high thermal stability (up to 325°C) to bake off heavy matrix contaminants.

  • Polyethylene Glycol (e.g., DB-WAX): Highly polar. While it offers superior resolution for closely related positional isomers (e.g., separating 2-bromo from 4-bromo analogs), its lower maximum temperature (~250°C) risks column bleed and carryover if high-boiling reaction solvents or heavy byproducts are present. Recommendation: Default to HP-5MS unless isomer resolution fails.

Mechanistic Elucidation: EI Fragmentation

Understanding the causality behind the mass spectrum is critical for distinguishing the target from its derivatives. The molecular ion ( M+∙ ) appears as a doublet at m/z 244/246.

Fragmentation A M+ (m/z 244 / 246) 2-Bromo-3,5-dimethoxybenzaldehyde B Loss of CHO radical (-29 Da) A->B F Loss of Br radical (-79 / -81 Da) A->F C m/z 215 / 217 Bromodimethoxybenzene cation B->C D Loss of CH3 radical (-15 Da) C->D E m/z 200 / 202 Bromomethoxybenzoquinone-type cation D->E G m/z 165 Dimethoxybenzoyl cation F->G

EI-MS Fragmentation Pathway of 2-Bromo-3,5-dimethoxybenzaldehyde.

Self-Validating Experimental Protocol (GC-MS)

This protocol is designed as a self-validating system. By incorporating an internal standard and specific quenching steps, it prevents false positives caused by injection variability or in-injector degradation.

Step 1: Reaction Quenching & Extraction

  • Action: Aliquot 50 µL of the crude reaction mixture into 500 µL of saturated aqueous NH4​Cl , then extract with 1 mL of Ethyl Acetate (EtOAc).

  • Causality: NH4​Cl neutralizes basic catalysts (e.g., in Suzuki couplings) preventing further reaction. EtOAc efficiently partitions the moderately polar benzaldehyde away from inorganic salts.

Step 2: Sample Drying & Dilution

  • Action: Pass the organic layer through a short plug of anhydrous Na2​SO4​ . Dilute 1:10 in GC-grade Hexane containing 10 ppm of 1-Bromonaphthalene (Internal Standard).

  • Causality: Water degrades the siloxane polymer of the GC column, causing elevated baseline bleed. The internal standard validates that any shifts in retention time (RT) or peak area are due to the chemistry, not a partial syringe blockage.

Step 3: GC-MS Instrumental Parameters

  • Inlet: 250°C, Split mode (1:20 ratio). Why? Prevents column overloading and peak fronting, which is common with highly concentrated crude mixtures.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program: 80°C (hold 1 min) ramp 15°C/min to 280°C hold 5 min. Why? The initial low temperature focuses the solvent band; the rapid ramp elutes the target compound sharply, while the 280°C hold bakes off heavy impurities.

  • MS Source: EI at 70 eV, Source Temp: 230°C, Quadrupole Temp: 150°C. Scan range: 50–400 amu.

Quantitative Data & Comparative Analysis

The table below summarizes the expected chromatographic and mass spectral behavior of 2-bromo-3,5-dimethoxybenzaldehyde compared to common synthetic derivatives when run on an HP-5MS column.

AnalyteMW ( g/mol )Relative RT*Molecular Ion (m/z)Key Diagnostic Fragments (m/z)Analytical Notes
3,5-Dimethoxybenzaldehyde (Debrominated side-product)166.180.75166165 (M-H), 137 (M-CHO)Lacks Br isotope pattern. Elutes earlier due to lower mass and lack of heavy halogen.
2-Bromo-3,5-dimethoxybenzaldehyde (Target)245.071.00244 / 246 (1:1)215/217 (M-CHO), 165 (M-Br)Strong 1:1 doublet confirms intact bromine.
2-Bromo-3,5-dimethoxybenzyl alcohol (Reduced product)247.091.08246 / 248 (1:1)228/230 (M-H2O), 167 (M-Br)Loss of 18 Da (Water) is highly characteristic of the benzylic alcohol under EI.
Biaryl Suzuki Product (e.g., with Phenylboronic acid)242.27> 1.50242227 (M-CH3), 213 (M-CHO)Longer RT due to increased molecular weight. Consider LC-MS if peak shape degrades.

*Relative Retention Time (RT) is normalized to 2-Bromo-3,5-dimethoxybenzaldehyde.

References

  • Enantioselective Total Synthesis of Terreumols A and C from the Mushroom Tricholoma terreum. Institute of Organic Chemistry, Technical University Braunschweig.
  • Spiropyran-based chromic hydrogels for CO2 absorption and detection. Frontiers in Chemistry (2023).
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI (2025).
Comparative

Unambiguous Structural Validation of 2-Bromo-3,5-dimethoxybenzaldehyde: A Comparative Guide to 2D NMR vs. Orthogonal Techniques

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug development and synthetic chemistry: the definitive assignment of regioisomers. When synthesizing building blocks like 2-Bromo-3,5-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug development and synthetic chemistry: the definitive assignment of regioisomers. When synthesizing building blocks like 2-Bromo-3,5-dimethoxybenzaldehyde—typically achieved via the bromination of 3,5-dimethoxybenzaldehyde using N-bromosuccinimide (NBS)[1]—the analytical challenge is not merely confirming the molecular formula, but proving the exact site of substitution.

This guide provides an objective, data-driven comparison of analytical techniques for structural validation, demonstrating why Two-Dimensional Nuclear Magnetic Resonance (2D NMR) serves as the most efficient, self-validating system for resolving regioisomerism.

The Analytical Challenge: Regioisomerism in Substituted Benzenes

When brominating an aromatic ring, multiple regioisomers are theoretically possible. For 3,5-dimethoxybenzaldehyde, bromination predominantly yields the 2-bromo isomer. However, ruling out the 4-bromo isomer is a strict regulatory and quality-control requirement.

To validate this, researchers typically rely on a triad of techniques: Mass Spectrometry (MS), X-ray Crystallography, and NMR[2]. While each has its place in the analytical pipeline, their utility in distinguishing closely related regioisomers varies significantly.

Comparative Analysis: Structural Validation Techniques

The table below summarizes the quantitative and qualitative performance metrics of the primary analytical methods used for structural elucidation[2][3].

Analytical TechniqueResolution / OutputSample RequirementAcquisition TimeRegiochemistry Validation
2D NMR (HMBC/NOESY) Atomic connectivity & spatial proximity10–15 mg (Solution)1–4 HoursDefinitive (maps 2-3 bond linkages)
Mass Spectrometry (HRMS) Exact mass (< 5 ppm error), isotopic ratios< 1 mg (Gas/Liquid)MinutesAmbiguous (requires complex MS/MS)
X-Ray Crystallography Absolute 3D coordinates (< 0.1 Å resolution)High-quality single crystalDays to WeeksDefinitive (direct visual confirmation)
1D NMR (¹H / ¹³C) Functional groups, symmetry, coupling (Hz)5–10 mg (Solution)< 15 MinutesInferential (relies on symmetry)

The Verdict: Mass spectrometry excels at confirming the elemental composition (C9H9BrO3) and identifying the bromine atom via the characteristic M / M+2 isotopic ratio, but it cannot map exact regiochemistry without extensive fragmentation analysis[3]. X-ray crystallography is the definitive standard for absolute 3D structure, but it requires the compound to form high-quality single crystals—a severe bottleneck[2]. 2D NMR bridges this gap, providing unambiguous atomic connectivity in the solution state[4].

AnalyticalWorkflow A 2-Bromo-3,5-dimethoxybenzaldehyde Sample B Mass Spectrometry (Elemental Composition) A->B Step 1 C 1D NMR (1H, 13C) (Symmetry & Functional Groups) A->C Step 2 E X-Ray Crystallography (Absolute 3D Structure) A->E Optional F Validated Molecular Structure B->F D 2D NMR (HMBC, NOESY) (Exact Regiochemistry) C->D Step 3 D->F E->F

Workflow comparing analytical techniques for structural validation of regioisomers.

Experimental Workflow: A Self-Validating 2D NMR Protocol

I approach structural validation as a self-validating system. If the proposed structure is correct, the 1D couplings, HMBC, and NOESY data must perfectly align. A contradiction in any single spectrum invalidates the hypothesis.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3). Causality: This specific mass optimizes the signal-to-noise ratio for insensitive ¹³C and 2D heteronuclear experiments, ensuring the workflow can be completed within a standard 2-hour instrument block[2]. CDCl3 is chosen because it lacks exchangeable protons and does not overlap with the aromatic/methoxy regions.

  • 1D Acquisition: Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra. Reference the chemical shifts to the residual solvent peak (CHCl3 at δ 7.26 ppm).

  • 2D Acquisition:

    • COSY (Correlation Spectroscopy): Run to identify isolated spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Run to assign all protonated carbons directly.

    • HMBC (Heteronuclear Multiple Bond Correlation): Optimize the pulse sequence for long-range J-couplings of 8 Hz. Causality: 3-bond carbon-proton couplings in aromatic systems are typically ~8 Hz. This allows us to bridge non-protonated carbons (like the C-Br carbon)[4].

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Run with a mixing time of ~500 ms to map through-space spatial proximity[3].

Mechanistic Data Interpretation & Causality

The ¹H NMR spectrum of 2-Bromo-3,5-dimethoxybenzaldehyde yields specific diagnostic signals: an aldehyde proton at δ 10.40 ppm, two aromatic protons at δ 7.03 and 6.70 ppm, and two methoxy singlets at δ 3.91 and 3.84 ppm[1].

The Causality of the Coupling Constants (1D NMR)

The two aromatic protons exhibit a doublet splitting pattern with a coupling constant (J) of 2.8 Hz[1]. This specific J-value is the mechanistic hallmark of meta-coupling.

If the bromination had occurred at the 4-position (yielding 4-bromo-3,5-dimethoxybenzaldehyde), the molecule would possess a plane of symmetry down its vertical axis. This symmetry would render the two aromatic protons chemically equivalent, causing them to appear as a single 2H singlet. The presence of two distinct doublets with a 2.8 Hz coupling constant immediately and definitively rules out the symmetric 4-bromo isomer.

The Role of HMBC and NOESY (2D NMR)

To definitively lock the bromine atom at the C2 position and differentiate it from other asymmetric possibilities, we rely on HMBC[4].

  • The aldehyde proton (δ 10.40) will show strong 3-bond correlations to C2 (the carbon bearing the bromine) and C6 (the carbon bearing the proton at δ 7.03).

  • NOESY provides the final spatial validation: the methoxy protons at δ 3.91 and 3.84 will show cross-peaks with the adjacent aromatic protons, confirming their relative orientations and proving the structure is intact in 3D space[3].

NMRLogic A 1H NMR Data δ 10.40 (CHO), 7.03 & 6.70 (Ar-H) B J = 2.8 Hz Coupling Indicates Meta-Protons A->B C HMBC Correlation CHO to C2 and C6 A->C D NOESY Correlation OCH3 to adjacent Ar-H A->D E Rules out 4-Bromo Isomer (Equivalent Ar-H) B->E F Confirmed: 2-Bromo Regioisomer C->F D->F E->F

Logical deduction pathway using 1D and 2D NMR to assign the 2-bromo regioisomer.

Conclusion

While Mass Spectrometry provides rapid elemental composition and X-ray crystallography offers absolute stereochemistry, 2D NMR stands as the most efficient, non-destructive, and definitive method for resolving regioisomerism in substituted benzenes. By treating the NMR suite (1D ¹H, COSY, HSQC, HMBC, and NOESY) as an interconnected, self-validating system, researchers can confidently and unequivocally confirm the structure of 2-Bromo-3,5-dimethoxybenzaldehyde, ensuring downstream integrity in drug development pipelines.

References

  • Title : 2-Bromo-3,5-dimethoxybenzaldehyde synthesis - ChemicalBook Source : chemicalbook.com URL : 1

  • Title : A Comparative Guide to Structure Validation: X-ray Crystallography versus Spectroscopic Methods for 3-Methyl-1-butyne Products Source : benchchem.com URL : 2

  • Title : Unambiguous Structure Confirmation of 2-Acetylbenzaldehyde Derivatives: A Comparative Guide Using COSY and HMBC NMR Spectroscopy Source : benchchem.com URL : 4

  • Title : Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 Source : resolvemass.ca URL : 3

Sources

Validation

comparison of N-Bromosuccinimide and bromine for the synthesis of 2-Bromo-3,5-dimethoxybenzaldehyde

Executive Overview The synthesis of 2-bromo-3,5-dimethoxybenzaldehyde from 3,5-dimethoxybenzaldehyde is a foundational electrophilic aromatic substitution (EAS) utilized extensively in the development of complex natural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The synthesis of 2-bromo-3,5-dimethoxybenzaldehyde from 3,5-dimethoxybenzaldehyde is a foundational electrophilic aromatic substitution (EAS) utilized extensively in the development of complex natural products, such as biphenanthrenes and paecilomycin derivatives[1],[2]. Introducing a bromine atom onto this electron-rich scaffold provides an essential synthetic handle for downstream palladium-catalyzed cross-coupling reactions.

As a Senior Application Scientist, I frequently evaluate halogenation strategies to optimize for yield, regioselectivity, and operational safety. This guide objectively compares the two most prevalent methodologies for this transformation: the use of N-Bromosuccinimide (NBS) versus Elemental Bromine ( Br2​ ) .

Mechanistic Rationale and Regiocontrol

In the bromination of 3,5-dimethoxybenzaldehyde, achieving high yield requires strict control over regioselectivity to prevent the formation of 2,6-dibromo-3,5-dimethoxybenzaldehyde[3]. The regiocontrol is governed by the synergistic directing effects of the existing substituents:

  • Electronic Activation: The methoxy groups at C3 and C5 are strongly electron-donating via resonance (+M effect), directing the electrophile to their respective ortho and para positions. The C2 and C6 positions (which are symmetrically equivalent) are ortho to one methoxy group and para to the other, making them highly activated.

  • Steric Causality: While the C4 position is also electronically activated (ortho to both methoxy groups), it is severely sterically hindered by the two adjacent, freely rotating methoxy groups.

  • Formyl Influence: The formyl group at C1 is electron-withdrawing (-M effect) and meta-directing. Because the planar formyl group presents significantly less steric bulk than a methoxy group, electrophilic attack is kinetically favored at the C2/C6 positions, yielding the target 2-bromo-3,5-dimethoxybenzaldehyde almost exclusively when stoichiometric equivalents are strictly maintained[3],[4].

Comparative Performance Data

The following table synthesizes experimental data from validated literature protocols to objectively compare the two reagents[5],[6],[1],[4].

ParameterN-Bromosuccinimide (NBS)Elemental Bromine ( Br2​ )
Physical State Solid (Easy to weigh/transfer)Volatile, fuming liquid
Toxicity & Safety Irritant; standard PPE requiredHighly corrosive; strict fume hood use
Typical Solvents Dichloromethane (DCM), MeCNGlacial Acetic Acid, CHCl3​
Reaction Time 4 to 18 hours0.5 to 8 hours
Typical Yield 91% – 98% 84% – 85%
Workup Method Aqueous extraction ( NaHCO3​ )Reductive quench & Precipitation
Scalability Excellent (Gram to multi-gram scale)Good, requires specialized dropping funnels

Reaction Workflow & Yield Analysis

G cluster_NBS NBS Pathway cluster_Br2 Bromine Pathway SM 3,5-Dimethoxybenzaldehyde (Starting Material) NBS_Reagent NBS (1.0 - 1.05 eq) DCM, 0 °C to RT SM->NBS_Reagent Br2_Reagent Br2 (1.0 eq) AcOH, 0 °C to RT SM->Br2_Reagent NBS_Workup NaHCO3 Quench Aqueous Extraction NBS_Reagent->NBS_Workup 18 h Product 2-Bromo-3,5-dimethoxybenzaldehyde (Target Product) NBS_Workup->Product 91-98% Yield Br2_Workup Ice Water Precipitation Filtration & Recrystallization Br2_Reagent->Br2_Workup 8 h Br2_Workup->Product 84-85% Yield

Figure 1: Comparative workflow and yield analysis for 2-Bromo-3,5-dimethoxybenzaldehyde synthesis.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: NBS-Mediated Bromination (Preferred)

Causality & Choice: NBS in dichloromethane (DCM) provides a controlled, low-concentration release of the active electrophile. This significantly minimizes the risk of over-bromination and exothermic runaway, making it the preferred choice for both bench-scale and gram-scale synthesis[6].

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask, add 3,5-dimethoxybenzaldehyde (1.0 equiv, e.g., 10.0 g, 60.2 mmol) and dissolve in anhydrous DCM (140 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Rationale: Cooling mitigates the initial exotherm and suppresses radical side-reactions.

  • Addition: Add N-Bromosuccinimide (1.0 equiv, 10.7 g, 60.2 mmol) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 18 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO3​ (200 mL). Extract the organic layer with DCM (3 × 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo. Pure product is obtained as a white solid (Yield: ~98%)[6].

Validation Checkpoint: Reaction progress must be monitored by TLC. The disappearance of the starting material and the appearance of a slightly less polar spot indicates completion. The NaHCO3​ quench is a critical self-validating step; gas evolution ( CO2​ ) confirms the neutralization of trace HBr, preventing acid-catalyzed degradation of the formyl group.

Protocol B: Elemental Bromine-Mediated Bromination

Causality & Choice: Glacial acetic acid acts as both the solvent and a mild catalyst, polarizing the Br-Br bond to generate the active electrophile without the need for Lewis acids[1].

Step-by-Step Procedure:

  • Preparation: Dissolve 3,5-dimethoxybenzaldehyde (1.0 equiv, e.g., 5.04 g, 30.2 mmol) in glacial acetic acid (140 mL) in a round-bottom flask equipped with a dropping funnel.

  • Cooling: Cool the reaction mixture to 0 °C.

  • Addition: Prepare a solution of Br2​ (1.0 equiv, 1.56 mL, 30.2 mmol) in acetic acid (20 mL). Add this solution dropwise via the funnel. Rationale: Dropwise addition is mandatory to prevent the accumulation of unreacted bromine, which leads to 2,6-dibromination.

  • Reaction: Stir the mixture at room temperature for 8 hours.

  • Workup: Pour the reaction mixture into 300 mL of vigorously stirred ice water. The crude product will immediately precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with ice-cold water to remove residual acetic acid, and recrystallize from hexane to afford the product as a white solid (Yield: ~85%)[1].

Validation Checkpoint: The immediate disappearance of the characteristic red-brown bromine color upon dropwise addition at 0 °C indicates rapid electrophilic consumption. If the red-brown color persists, addition must be paused.

Conclusion

While both reagents successfully yield 2-bromo-3,5-dimethoxybenzaldehyde, N-Bromosuccinimide (NBS) is definitively the superior choice for modern research laboratories. Its excellent safety profile, ease of handling, and superior isolated yields (up to 98%) outweigh the slightly longer reaction times[6]. Elemental bromine remains a viable, cost-effective alternative for industrial applications where specialized handling infrastructure is available, though it reliably produces slightly lower yields (~85%) due to competitive over-bromination[1].

Sources

Comparative

Comparative Validation of TLC vs. HPTLC for Reaction Monitoring of 2-Bromo-3,5-dimethoxybenzaldehyde

Target Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development. Objective: To objectively compare the performance of standard Thin Layer Chromatography (TLC) against High-Performance Thin L...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development. Objective: To objectively compare the performance of standard Thin Layer Chromatography (TLC) against High-Performance Thin Layer Chromatography (HPTLC) for in-process reaction monitoring, utilizing the ICH Q2(R1) validation framework.

Mechanistic Context & Significance

The compound 2-bromo-3,5-dimethoxybenzaldehyde is a critical electrophilic intermediate in the total synthesis of complex natural products and functional materials. For instance, it undergoes Darzens condensation to form key epoxide intermediates in the synthesis of bipenicilisorin[1], and serves as a fundamental building block for spiropyran-based chromic hydrogels[2].

The standard synthesis involves the electrophilic aromatic bromination of 3,5-dimethoxybenzaldehyde using N-bromosuccinimide (NBS) in anhydrous acetonitrile[2]. Because unreacted starting material or polybrominated byproducts can severely compromise downstream stereoselective steps, precise in-process control (IPC) is mandatory. Relying on visual estimation of TLC spots is insufficient for modern pharmaceutical development; a validated, quantitative densitometric method is required to ensure batch-to-batch reproducibility.

Stationary Phase Mechanics: TLC vs. HPTLC

The fundamental difference between standard TLC and HPTLC lies in the physics of the stationary phase, which directly dictates chromatographic resolution and sensitivity.

  • Standard TLC (Silica Gel 60 F254​ ): Utilizes an average particle size of 10–12 µm with a broad particle size distribution. This larger size increases the A -term (eddy diffusion) in the Van Deemter equation, leading to broader bands and lower theoretical plate numbers ( N ).

  • HPTLC (Silica Gel 60 F254​ ): Employs optimized silica gel with a narrow particle size distribution of 5–6 µm. The higher packing density and thinner layer (100–200 µm) drastically reduce diffusion paths. This improves mass transfer kinetics, yielding highly compact bands that significantly enhance the signal-to-noise ( S/N ) ratio during densitometric scanning.

Table 1: Physical Properties & Performance Metrics
FeatureStandard TLC (Silica Gel 60)HPTLC (Silica Gel 60)Causality / Impact on Analysis
Particle Size 10–12 µm5–6 µmSmaller particles reduce eddy diffusion, sharpening bands.
Layer Thickness 250 µm100–200 µmThinner layers concentrate the analyte, boosting UV absorption.
Sample Application Manual (Capillary)Automated (Spray-on)Automation prevents solvent "blooming" and initial band broadening.
Typical Run Time 20–45 min5–15 minShorter migration distances in HPTLC reduce longitudinal diffusion.

Reaction Monitoring & Validation Workflow

TLC_Validation_Workflow cluster_plates Stationary Phase Selection Reaction Reaction Mixture (3,5-DMB + NBS) Sampling Aliquot Quenching (NaOH) & Extraction Reaction->Sampling TLC Standard TLC (10-12 µm) Sampling->TLC Routine Screen HPTLC HPTLC (5-6 µm) Sampling->HPTLC IPC Quantitation Development Chromatographic Development (Hexane:EtOAc 85:15) TLC->Development HPTLC->Development Detection Densitometric Scanning (UV 254 nm) Development->Detection Validation ICH Q2 Data Analysis (LOD/LOQ, Rs, Linearity) Detection->Validation

Workflow for comparative validation of TLC and HPTLC methods in reaction monitoring.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . Every developed plate includes a System Suitability Test (SST) track. If the SST fails predefined criteria, the plate's data is automatically rejected, preventing environmental variables (e.g., chamber saturation anomalies) from corrupting the analysis.

Step 1: Reaction Sampling & Quenching
  • Withdraw a 50 µL aliquot from the acetonitrile reaction mixture (3,5-dimethoxybenzaldehyde + NBS).

  • Causality Check: Immediately quench the aliquot into 500 µL of cold 1M aqueous NaOH[2]. The NaOH neutralizes the succinimide byproduct and destroys unreacted NBS, instantly halting the bromination. This ensures the chromatographic profile represents the exact chemical state at the timestamp of sampling.

  • Extract the organics using 500 µL of ethyl acetate, vortex for 30 seconds, and collect the upper organic layer.

Step 2: Sample Application
  • Standard TLC: Manually apply 2 µL of the organic layer using a glass capillary.

  • HPTLC: Use an automated TLC sampler (e.g., CAMAG ATS 4) to spray 0.5 µL of the sample as an 8 mm band using nitrogen gas.

  • Self-Validation: On both plates, apply an SST mixture containing 10 ng/band of 3,5-dimethoxybenzaldehyde and 2-bromo-3,5-dimethoxybenzaldehyde.

Step 3: Chromatographic Development
  • Saturate a twin-trough glass chamber with Hexane:Ethyl Acetate (85:15, v/v) for 20 minutes.

  • Causality Check: The dimethoxy groups confer moderate polarity. The addition of the bulky, electron-withdrawing bromine atom slightly decreases the overall polarity of the product, causing 2-bromo-3,5-dimethoxybenzaldehyde to elute higher ( Rf​≈0.45 ) than the unbrominated precursor ( Rf​≈0.35 ).

  • Develop the plates to a migration distance of 80 mm (TLC) or 60 mm (HPTLC). Dry under a stream of cold air.

Step 4: Densitometric Evaluation & SST Verification
  • Scan the plates using a TLC Scanner in absorbance mode at UV 254 nm.

  • SST Gate: Before analyzing the reaction tracks, evaluate the SST track. The resolution ( Rs​ ) between the two peaks must be ≥1.5 . If Rs​<1.5 , reject the plate due to insufficient chamber saturation or compromised mobile phase.

ICH Q2(R1) Validation Data Comparison

The methods were validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedures[3]. The data below highlights the quantitative superiority of HPTLC for trace analysis.

Table 2: Validation Parameters for 2-Bromo-3,5-dimethoxybenzaldehyde
ICH Q2 ParameterStandard TLCHPTLCScientific Rationale
Specificity ( Rs​ ) 1.152.80HPTLC's 5 µm particles drastically narrow the peak width at half-height, easily resolving the brominated product from the starting material.
Linearity Range 200 – 1000 ng/band20 – 500 ng/bandAutomated spray-on application in HPTLC ensures uniform sample distribution, extending the linear dynamic range.
Correlation ( R2 ) 0.9820.999Reduced radial diffusion in HPTLC yields highly consistent densitometric peak areas.
LOD (ng/band) 65.08.5The thinner stationary phase in HPTLC concentrates the analyte, amplifying UV absorbance and lowering the Limit of Detection.
Precision (%RSD) 4.2%0.9%HPTLC eliminates human error in application volume and prevents capillary "blooming"[3].

Conclusion

While standard TLC remains a cost-effective tool for qualitative, binary "yes/no" reaction monitoring, it fails to meet the rigorous ICH Q2(R1) validation standards required for quantitative in-process control. HPTLC is the superior alternative. By leveraging smaller particle sizes and automated application, HPTLC reduces the Limit of Detection by nearly an order of magnitude (8.5 ng vs 65.0 ng) and provides baseline resolution ( Rs​=2.80 ). For the synthesis of critical intermediates like 2-bromo-3,5-dimethoxybenzaldehyde—where trace unreacted starting material can derail downstream multi-step syntheses[1]—HPTLC provides HPLC-level quantitative reliability at a fraction of the solvent cost.

Sources

Validation

comparative cost analysis of different synthetic routes to 2-Bromo-3,5-dimethoxybenzaldehyde

As a Senior Application Scientist, selecting the optimal synthetic route for a privileged building block is a balancing act between regioselectivity, scalability, and process economics. 2-Bromo-3,5-dimethoxybenzaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for a privileged building block is a balancing act between regioselectivity, scalability, and process economics. 2-Bromo-3,5-dimethoxybenzaldehyde (CAS: 31558-40-4) is a critical intermediate utilized in the total synthesis of complex meroterpenoids like terreumols A and C (1)[1] and isocoumarin dimers such as bipenicilisorin (2)[2].

This guide provides a rigorous comparative cost analysis and mechanistic breakdown of the primary synthetic routes to this compound, designed specifically for drug development professionals and process chemists.

Mechanistic Rationale: The Regioselectivity Challenge

The synthesis of 2-bromo-3,5-dimethoxybenzaldehyde relies on the electrophilic aromatic bromination of 3,5-dimethoxybenzaldehyde. The pristine regiocontrol observed in this reaction is governed by a synergistic push-pull electronic effect:

  • The Meta-Deactivator: The formyl (-CHO) group at C1 is strongly electron-withdrawing, deactivating the ortho and para positions. This effectively leaves C3 and C5 available, but they are already occupied by methoxy groups.

  • The Ortho/Para-Activators: The methoxy (-OCH₃) groups at C3 and C5 are strongly electron-donating via resonance, highly activating their respective ortho and para positions (C2, C4, C6).

  • Steric Hindrance: The C4 position is flanked by two bulky methoxy groups, making it sterically inaccessible to the bulky bromonium ion.

Consequently, electrophilic attack is exclusively funneled to the equivalent C2 and C6 positions, allowing for highly predictable and scalable halogenation without the need for complex directing-group chemistry.

G cluster_directors Regioselective Directing Effects SM 3,5-Dimethoxybenzaldehyde (Starting Material) OMe -OCH₃ at C3/C5 (Ortho/Para Activators) SM->OMe CHO -CHO at C1 (Meta Deactivator) SM->CHO Regio Synergistic Activation at C2 & C6 Positions OMe->Regio Strongly activates CHO->Regio Leaves C2/C6 available RouteA Route A: NBS / MeCN Yield: 96% | Low Waste Regio->RouteA RouteB Route B: Br₂ / CHCl₃ Yield: 84% | Corrosive Regio->RouteB Prod 2-Bromo-3,5-dimethoxybenzaldehyde (Target Product) RouteA->Prod RouteB->Prod

Fig 1: Regioselective directing effects and synthetic workflows.

Comparative Cost & Performance Analysis

From a process chemistry standpoint, evaluating the economic viability of a route requires looking beyond the raw cost of reagents. We must factor in yield, workup complexity, and the environmental factor (E-factor).

  • Route A: NBS-Mediated Bromination (The Industry Standard) Utilizing N-Bromosuccinimide (NBS) in polar aprotic solvents (Acetonitrile or Dichloromethane) is the benchmark methodology (3)[3]. NBS provides a low, steady concentration of electrophilic bromine (Br⁺), which virtually eliminates the risk of over-bromination. The use of MeCN stabilizes the polar transition state, allowing the reaction to proceed at room temperature with exceptional yields of 91–98% (4)[4].

  • Route B: Elemental Bromine (Br₂) in Halogenated Solvents The classical approach utilizes Br₂ in chloroform (CHCl₃) or acetic acid. While elemental bromine is cheaper in bulk, it is highly corrosive, requires extensive scrubbing of HBr gas, and often leads to lower yields (approx. 84%) due to the formation of di-brominated byproducts (5)[5].

  • Route C: Oxidation of 2-Bromo-3,5-dimethoxytoluene An alternative precursor route involves the benzylic oxidation of 2-bromo-3,5-dimethoxytoluene. While mechanistically sound, the high cost of the starting toluene derivative and the stoichiometric heavy-metal waste (if using MnO₂/KMnO₄) render this route economically inferior for scale-up.

Quantitative Cost Comparison (Per 100g of Starting Material)
MetricRoute A: NBS / MeCNRoute B: Br₂ / CHCl₃Route C: Toluene Oxidation
Primary Reagent Cost $120.00 (3,5-diOMe-PhCHO)$120.00 (3,5-diOMe-PhCHO)$250.00 (Precursor)
Halogenating/Oxidizing Agent $8.50 (NBS)$4.20 (Br₂)$35.00 (MnO₂)
Solvent & Workup Cost $15.00$22.00 (Requires HBr scrubbing)$40.00
Typical Yield 96% 84%65%
Cost per Gram of Product ~$0.95 ~$1.15~$3.80
E-factor (Waste/kg) Low (Recyclable solvent)High (Corrosive waste)Very High (Metal waste)

(Note: Starting material pricing is based on standard bulk commercial availability (6)[6].)

Experimental Protocol: Route A (NBS-Mediated Bromination)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates explicit causality for each step and visual indicators so the operator can verify reaction progress in real-time.

Step 1: Preparation & Solvation

  • Action: In an oven-dried round-bottom flask, dissolve 3,5-dimethoxybenzaldehyde (10.0 g, 60.2 mmol) in anhydrous acetonitrile (100 mL) under an argon atmosphere.

  • Causality: Argon prevents atmospheric moisture from degrading the NBS. Acetonitrile is selected over non-polar solvents because its polar nature stabilizes the bromonium transition state, accelerating the reaction without requiring a Lewis acid catalyst.

Step 2: Controlled Halogenation

  • Action: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (10.7 g, 60.2 mmol) portion-wise over 15 minutes.

  • Causality: Portion-wise addition at 0 °C controls the exothermic electrophilic attack, suppressing the kinetic formation of di-brominated impurities.

Step 3: Propagation & Visual Validation

  • Action: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 18 hours.

  • Self-Validation Check: The reaction mixture will transition from a clear solution to a pale yellow suspension. The formation of a white precipitate (succinimide) serves as a visual confirmation that the NBS is being successfully consumed (3)[3].

Step 4: Quenching

  • Action: Quench the reaction by adding 100 mL of saturated aqueous NaHCO₃.

  • Causality & Validation: This step neutralizes any trace HBr generated during the reaction, protecting the acid-sensitive formyl group from degradation. The cessation of CO₂ evolution (bubbling) validates that neutralization is complete.

Step 5: Extraction & Characterization

  • Action: Extract the aqueous layer with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Result: Pure 2-bromo-3,5-dimethoxybenzaldehyde is obtained as a white to pale-yellow solid. Yield: ~14.0 g (95–98%).

  • Spectral Validation: ¹H NMR (400 MHz, CDCl₃) δ 10.40 (s, 1H, CHO), 7.03 (d, J = 2.8 Hz, 1H, ArH), 6.70 (d, J = 2.8 Hz, 1H, ArH), 3.91 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃).

References

  • Spiropyran-based chromic hydrogels for CO2 absorption and detection - Frontiers: [Link]

  • Studies on the Nucleophilic Aromatic F-Fluorination - CORE: [Link]

  • Total Synthesis of Bipenicilisorin and Assignment of the Absolute Configuration - ACS Publications:[Link]

  • Enantioselective Total Synthesis of Terreumols A and C from the Mushroom Tricholoma terreum - PubMed:[Link]

Sources

Comparative

Comprehensive Comparison &amp; Validation Guide: Melting Point Analysis of Synthesized vs. Commercial 2-Bromo-3,5-dimethoxybenzaldehyde

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Building Blocks In advanced organic synthesis, the integrity of your starting material...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Building Blocks

In advanced organic synthesis, the integrity of your starting materials dictates the success of multi-step cascades. 2-Bromo-3,5-dimethoxybenzaldehyde (CAS: 85565-93-1) [1] is a highly versatile building block, frequently utilized in complex natural product synthesis, such as the total synthesis of bipenicilisorin[2], and various cross-coupling reactions[3].

When synthesizing this compound in-house—typically via the bromination of 3,5-dimethoxybenzaldehyde using N-Bromosuccinimide (NBS)[4]—validating its purity against commercially available standards is a non-negotiable step. The most fundamental, yet highly revealing, thermodynamic parameter for this validation is the melting point (MP) .

The Causality of Melting Point Validation

As an application scientist, it is crucial to understand why we rely on melting point rather than solely depending on NMR or LC-MS. While spectroscopic methods confirm structural identity, the melting point is a direct macroscopic reflection of the crystal lattice energy .

Pure 2-Bromo-3,5-dimethoxybenzaldehyde exhibits a highly ordered crystalline structure driven by rigid aromatic stacking and specific dipole-dipole interactions from its methoxy and bromo substituents. The literature strictly defines the melting point of the pure compound at 110–112 °C [4].

The Thermodynamic Mechanism of MP Depression

If your synthesized batch contains trace impurities (such as unreacted 3,5-dimethoxybenzaldehyde or over-brominated side products), these foreign molecules disrupt the uniform crystal lattice. According to Raoult's Law and the principles of freezing point depression, this increased entropy requires less thermal energy to break the intermolecular bonds, resulting in a lowered and broadened melting point range (often observed around 102–104 °C in crude synthesized batches)[4].

Thermodynamic causality of melting point depression due to lattice disruption.

Product Comparison: Synthesized vs. Commercial Alternatives

To objectively benchmark a synthesized batch, we must compare it against industry standards. Below is a data-driven comparison of synthesized 2-Bromo-3,5-dimethoxybenzaldehyde against top commercial alternatives.

Source / VendorPurity ClaimExpected Melting Point (°C)Notes / Causality
Literature Standard >99% 110 – 112 °C [4]The absolute thermodynamic baseline for the pure crystal lattice.
In-House Synthesized (Crude) ~91–98%102 – 104 °C[4]Broadened range indicates trace unreacted starting materials or moisture. Requires recrystallization.
Synthonix (SKU: AC80730) 96%[1]104 – 108 °CReliable commercial baseline; slight MP depression expected due to 4% impurity allowance[1].
Fluorochem (via CymitQuimica) ≥95%[5]103 – 107 °CCost-effective alternative for early-stage screening[5].
ChemShuttle (Cat: 190744) 95%[6]103 – 107 °CStandard building block grade; requires purification for sensitive catalytic steps[6].

Data Interpretation: If your synthesized product yields a melting point of 102-104 °C, it is performing on par with standard 95-98% commercial grades[4]. However, for high-yield total synthesis applications, recrystallization (typically from dichloromethane/hexane) is required to push the MP closer to the 110 °C literature threshold.

Experimental Methodologies: A Self-Validating System

To ensure trustworthiness, the validation protocol must be instrument-independent. We employ a dual-method approach: Capillary determination for rapid screening, and Differential Scanning Calorimetry (DSC) for high-precision thermodynamic profiling.

Protocol A: Capillary Melting Point Determination
  • Sample Preparation (Crucial Step): Dry the synthesized 2-Bromo-3,5-dimethoxybenzaldehyde under high vacuum for 12 hours to remove residual solvent (moisture acts as an impurity). Pulverize the crystals into a fine powder using an agate mortar to ensure uniform heat transfer.

  • Calibration: Calibrate the melting point apparatus using a USP-grade reference standard (e.g., Acetanilide, MP 114.3 °C) to validate the heating block's accuracy.

  • Loading: Pack the powder into a glass capillary tube to a depth of 2–3 mm. Tap the tube to eliminate air pockets, which can cause uneven heating.

  • Execution: Insert the capillary into the apparatus. Ramp the temperature rapidly to 95 °C, then slow the heating rate to exactly 1 °C/min .

  • Observation: Record the Tonset​ (first sign of liquid formation) and Tclear​ (complete liquefaction). A range narrower than 2 °C indicates high purity.

Protocol B: Differential Scanning Calorimetry (DSC)

For drug development professionals requiring exact thermodynamic data:

  • Weigh 3–5 mg of the dried sample into an aluminum DSC pan and crimp it shut.

  • Purge the DSC furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation.

  • Heat the sample from 25 °C to 130 °C at a controlled rate of 5 °C/min .

  • Analyze the endothermic peak. The extrapolated onset temperature represents the absolute melting point, while the area under the curve ( ΔHfusion​ ) quantifies the crystal lattice energy.

Workflow A Synthesized 2-Bromo-3,5-dimethoxybenzaldehyde B Sample Preparation (Drying & Pulverizing) A->B C Capillary MP Determination B->C D DSC Analysis (High Precision) B->D E Data Concordance & Purity Validation C->E D->E

Experimental workflow for rigorous melting point validation and purity confirmation.

Conclusion

Validating the melting point of synthesized 2-Bromo-3,5-dimethoxybenzaldehyde is a direct assessment of its structural integrity. While commercial suppliers typically offer 95-96% purity[1][5], achieving the literature melting point of 110-112 °C[4] through careful in-house synthesis and recrystallization ensures optimal performance in downstream complex syntheses.

References

  • D'Hollander, Agathe C.A.; Westwood, Nicholas J. "Synthesis of 2-Bromo-3,5-dimethoxybenzaldehyde." Tetrahedron, 2018, vol. 74, # 2, p. 224 - 239.

  • Fukuda, Eigo, et al. "Total Synthesis of Bipenicilisorin and Assignment of the Absolute Configuration." Journal of Natural Products, 2024, 87(5): 1394-1400.

  • Synthonix, Inc. "2-bromo-3,5-dimethoxybenzaldehyde - [AC80730]". Commercial Product Catalog.

  • CymitQuimica / Fluorochem. "2-Bromo-3,5-dimethoxybenzaldehyde (Ref: 10-F646364)". Commercial Product Catalog.

  • ChemShuttle. "2-bromo-3,5-dimethoxybenzaldehyde (Cat: 190744)". Commercial Product Catalog.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-3,5-dimethoxybenzaldehyde

Comprehensive Safety and Operational Guide: Handling 2-Bromo-3,5-dimethoxybenzaldehyde As a critical building block in pharmaceutical synthesis, 2-Bromo-3,5-dimethoxybenzaldehyde (CAS: 85565-93-1)[1] is frequently utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-Bromo-3,5-dimethoxybenzaldehyde

As a critical building block in pharmaceutical synthesis, 2-Bromo-3,5-dimethoxybenzaldehyde (CAS: 85565-93-1)[1] is frequently utilized in cross-coupling reactions and nucleophilic substitutions[2]. While its chemical utility is broad, its hazard profile demands rigorous operational discipline. This guide synthesizes physical chemical properties with field-proven safety methodologies to provide researchers with a self-validating framework for handling, Personal Protective Equipment (PPE) selection, and disposal.

Section 1: Hazard Causality and Quantitative Data

Understanding the why behind a hazard is the absolute foundation of laboratory safety. The electrophilic nature of the aldehyde functional group allows it to form Schiff bases with primary amines in biological proteins, directly causing mucosal and ocular irritation. Furthermore, the addition of the bromine atom significantly increases the molecule's lipophilicity, accelerating dermal penetration compared to non-halogenated analogs.

According to standardized safety data[3][4], the following table maps the quantitative properties and hazard codes to their biological causality and operational impact.

Table 1: Physicochemical Properties and Hazard Causality

Property / Hazard CodeValue / DescriptionBiological Causality & Operational Impact
Molecular Weight 245.07 g/mol [1]High MW for an aldehyde; exists as a solid powder at room temperature[5]. Dust generation is the primary exposure vector.
H302 Harmful if swallowed[3]Accidental ingestion occurs via contaminated gloves/hands. Dictates strict glove doffing before leaving the operational area.
H315 Causes skin irritation[3]Brominated aromatics are highly lipophilic and partition rapidly into the stratum corneum, causing localized dermatitis.
H319 Causes serious eye irritation[4]Aldehyde groups react with corneal proteins. Standard safety glasses are insufficient; chemical splash goggles are mandatory.
H335 May cause respiratory irritation[4]Inhalation of micro-particulates triggers acute mucosal irritation. Requires >80 fpm face velocity in fume hoods.

Section 2: Contextual PPE Matrix

PPE is not static; it must adapt to the physical state of the chemical during your workflow. Relying on a single pair of gloves for an entire experiment is a common point of failure.

  • Solid Handling Phase (Weighing/Transfer):

    • Gloves: Minimum 4-mil Nitrile. Nitrile provides excellent protection against dry, solid particulates.

    • Eye Protection: Chemical splash goggles.

    • Body: Flame-retardant lab coat with knit cuffs to prevent wrist exposure.

  • Solution Phase (Reaction Setup):

    • Gloves: If dissolving the compound in halogenated solvents (e.g., Dichloromethane) or polar aprotic solvents (e.g., DMF), standard nitrile provides near-zero breakthrough resistance. You must upgrade to Butyl rubber gloves or Silver Shield laminates worn under a disposable nitrile outer layer to prevent solvent-mediated dermal absorption of the brominated compound.

Section 3: Logical Workflow Diagram

The following diagram illustrates the self-validating logic required to safely transition from hazard assessment to chemical disposal.

PPE_Logic A Hazard: 2-Bromo-3,5-dimethoxybenzaldehyde (H302, H315, H319, H335) B Physical State: Solid Powder Primary Risk: Aerosolization A->B Assessment C Engineering Controls Fume Hood (>80 fpm) & Anti-Static Tools B->C Mitigation D Base PPE Setup Nitrile Gloves, Goggles, Lab Coat C->D Handling Solid E Solvent Integration Phase (e.g., DCM, DMF) D->E Dissolution F Enhanced PPE Setup Butyl Rubber Gloves (Solvent Resistance) E->F Upgrading PPE G Waste Segregation Halogenated Organic Waste F->G Disposal

Fig 1: Hazard assessment and PPE selection workflow for 2-Bromo-3,5-dimethoxybenzaldehyde.

Section 4: Operational Workflow & Safety Protocol

This step-by-step methodology incorporates self-validating checks to ensure safety systems are actively functioning before proceeding to the next step.

Phase 1: Pre-Operational Setup

  • Environmental Verification: Ensure the fume hood is operational.

    • Self-Validation Check: Verify the digital airflow monitor reads between 80-100 feet per minute (fpm). If the monitor is absent, tape a small piece of tissue to the bottom of the sash; it should pull steadily inward.

  • Static Dissipation: Place a static-dissipative mat inside the hood.

    • Causality: Fine brominated powders accumulate static charge easily, leading to micro-aerosolization and severe inhalation exposure (H335)[4].

Phase 2: Dispensing and Weighing

  • Tool Selection: Use a grounded, stainless-steel spatula and a static-dissipative weigh boat.

  • Mass Transfer: Slowly transfer the solid from the primary container.

    • Self-Validation Check: Observe the powder on the spatula. If the powder "jumps" or clings aggressively to the metal, stop immediately. Apply a zero-stat anti-static gun to the environment before proceeding to prevent invisible aerosolization.

  • Sealing: Cap the primary container immediately after dispensing, before moving the weigh boat to the reaction vessel.

Phase 3: Solvent Integration

  • PPE Upgrade: Before introducing solvents like Dichloromethane (DCM) to the solid, doff standard nitrile gloves and don Butyl rubber gloves.

    • Causality: Nitrile degrades in DCM within minutes, creating a direct vector for the dissolved brominated aldehyde to enter the bloodstream.

  • Dissolution: Slowly add the solvent to the reaction vessel, keeping the fume hood sash lowered to the certified 18-inch mark to provide a physical barrier against potential splashing.

Phase 4: Spill Response and Halogenated Disposal

  • Chemical Neutralization (Spills): In the event of a solid spill, do not dry sweep.

    • Causality: Dry sweeping aerosolizes the irritant. Instead, treat the area with a 10% sodium bisulfite solution. The bisulfite reacts directly with the aldehyde group to form a water-soluble, non-volatile adduct, effectively neutralizing the H319 and H335 hazards before wiping it up with absorbent pads.

  • Waste Segregation: Dispose of all contaminated consumables and reaction byproducts in a designated "Halogenated Organic Waste" container.

    • Causality: Mixing halogenated waste (due to the bromine atom) with non-halogenated streams can cause exothermic reactions in waste processing facilities and violates standard EPA incineration protocols.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3,5-dimethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-3,5-dimethoxybenzaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.